Methyl 6-chloro-5-hydroxynicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHYBCAMKQMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919689 | |
| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91507-30-1 | |
| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-chloro-5-hydroxynicotinate
CAS Number: 915107-30-1
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-chloro-5-hydroxynicotinate, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analysis and purification. Furthermore, this guide explores its role as a crucial intermediate in the synthesis of pharmacologically active molecules, including metabolites of prominent insecticides, and discusses its potential applications in the development of novel therapeutics. Safety and handling information are also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Its structure incorporates a chloro, a hydroxyl, and a methyl ester group, making it a versatile intermediate for further chemical modifications.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | PubChem |
| CAS Number | 915107-30-1 | ChemicalBook[1] |
| Molecular Formula | C₇H₆ClNO₃ | PubChem[2] |
| Molecular Weight | 187.58 g/mol | PubChem[2] |
| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Cl)O | PubChem[2] |
| InChI Key | ZDIHYBCAMKQMID-UHFFFAOYSA-N | PubChem[2] |
| Appearance | White crystalline solid | Inferred from synthesis |
| Melting Point | 142-143 °C | Guidechem[3] |
| Boiling Point | 383.8 °C at 760 mmHg (Predicted) | Guidechem[3] |
| Density | 1.433 g/cm³ (Predicted) | Guidechem[3] |
| pKa | 3.61±0.10 (Predicted) | Guidechem[3] |
| LogP | 1.22720 (Predicted) | Guidechem[3] |
Synthesis
This compound can be synthesized from methyl 5-hydroxynicotinate via electrophilic chlorination using sodium hypochlorite.
Experimental Protocol
The following protocol is based on a reported synthesis with a 42% yield.[1]
Materials:
-
Methyl 5-hydroxynicotinate
-
Aqueous sodium hypochlorite (6.15%)
-
2 M Hydrochloric acid
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, cool a suspension of methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in water using an ice bath.
-
Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to the cooled suspension while stirring.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Terminate the reaction by adding 2 M hydrochloric acid (20 mL).
-
Collect the resulting white crystalline precipitate by filtration.
-
Wash the crystals with cold water and dry to obtain this compound (2.31 g).
Proposed Reaction Mechanism
The synthesis involves the electrophilic aromatic substitution of the electron-rich pyridine ring of methyl 5-hydroxynicotinate. The hydroxyl group at the 5-position is an activating group, directing the electrophilic chlorination to the ortho position (C6). The sodium hypochlorite in an acidic medium (formed by the addition of HCl) generates hypochlorous acid (HOCl), which is the active chlorinating agent.
Caption: Proposed mechanism for the synthesis of this compound.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following data is a combination of reported values and predicted characteristics based on analogous structures.
NMR Spectroscopy
¹H NMR: A reported ¹H NMR spectrum (400 MHz, CDCl₃) shows the following peaks: δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H).[1]
Table 2: ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.32 | broad singlet | 1H | -OH |
| 8.48 | doublet | 1H | Ar-H |
| 7.84 | doublet | 1H | Ar-H |
| 7.40 | singlet | 1H | Ar-H |
| 3.93 | singlet | 3H | -OCH₃ |
¹³C NMR (Predicted): Based on the structure and data from similar compounds, the following are predicted chemical shifts for the carbon atoms.
Table 3: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~165 |
| C6 | ~150 |
| C5 | ~145 |
| C2 | ~140 |
| C4 | ~125 |
| C3 | ~115 |
| -OCH₃ | ~52 |
Mass Spectrometry
LC-MS (ELSD) analysis has confirmed the molecular weight of this compound, with a measured [M]⁺ of 187, which matches the calculated mass.[1] The fragmentation pattern in mass spectrometry for pyridine carboxylic acid esters can be complex, often involving rearrangements.[4]
Infrared (IR) Spectroscopy (Predicted)
Based on the functional groups present, the IR spectrum of this compound is expected to show the following characteristic absorption bands.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-O stretch (hydroxyl) |
| ~800 | C-Cl stretch |
Analytical and Purification Methods
Purification
The crude product from the synthesis is a crystalline solid and can be purified by recrystallization. A suitable solvent system would likely be an alcohol/water or ethyl acetate/hexane mixture.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.
Table 5: Representative HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from 10% to 90% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.[1]
Synthesis of Imidacloprid Metabolites
A primary application of this compound is in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the widely used neonicotinoid insecticide, Imidacloprid.[1] Understanding the biological activity and metabolic fate of such compounds is crucial in toxicology and drug metabolism studies.
Potential for Novel Therapeutics
The presence of multiple reactive functional groups allows for the construction of diverse pyridine-based heterocyclic scaffolds.[1] These scaffolds are common in molecules with anti-inflammatory, antibacterial, and nervous system activities.[1]
Caption: Role of this compound in synthesis.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[5]
Table 6: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
Precautionary Statements: [5]
-
P264: Wash thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or with appropriate respiratory protection.
Conclusion
This compound is a synthetically accessible and highly functionalized pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its utility in the preparation of insecticide metabolites and its potential as a scaffold for novel therapeutic agents underscore its importance for researchers in drug discovery and development. While comprehensive experimental data for this specific compound is limited in public resources, this guide provides a solid foundation of its known properties, synthesis, and potential applications, supplemented with data from analogous structures to facilitate its use in a research setting. Proper safety precautions should be observed when handling this compound.
References
"Methyl 6-chloro-5-hydroxynicotinate" molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-hydroxynicotinate is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring ester, hydroxyl, and chloro groups on a pyridine core, makes it a highly reactive and versatile building block for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectral data, synthesis, and applications, with a particular focus on its role in drug discovery and development.
Molecular Structure and Identifiers
The structural representation of this compound is foundational to understanding its chemical behavior.
2.1 Chemical Structure
Caption: 2D Chemical Structure of this compound.
2.2 Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate[1] |
| CAS Number | 915107-30-1[1][2] |
| Molecular Formula | C₇H₆ClNO₃[1] |
| InChI Key | ZDIHYBCAMKQMID-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(N=C1)Cl)O |
Physicochemical Properties
Quantitative physicochemical data for this compound is primarily based on computational models, with limited experimentally determined values in public literature.
| Property | Value | Source |
| Molecular Weight | 187.58 g/mol | PubChem[1] |
| Monoisotopic Mass | 187.0036207 Da | PubChem[1] |
| Physical Form | White crystals[2] | Experimental[2] |
| XLogP3 | 1.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 59.4 Ų | PubChem (Computed)[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Spectral Data
Spectroscopic analysis confirms the identity and purity of the compound.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H)[2] |
| LC-MS (ELSD) | Calculated [M]⁺: 187, Measured: 187[2] |
Synthesis and Reactivity
5.1 Synthetic Route
This compound is typically synthesized via electrophilic chlorination of a 5-hydroxynicotinate precursor.
Caption: General workflow for the synthesis of this compound.
5.2 Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of this compound.[2]
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Preparation: In a suitable reaction flask, place 5-hydroxynicotinic acid methyl ester (4.5 g, 29 mmol).
-
Cooling: Cool the flask in an ice bath to maintain a low temperature.
-
Reagent Addition: Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to the flask containing the starting material under stirring.
-
Reaction: Maintain the reaction mixture under stirring for 30 minutes.
-
Quenching: Terminate the reaction by adding 2 M hydrochloric acid (20 mL).
-
Isolation: Collect the resulting white crystals by filtration.
-
Yield: This procedure yields approximately 2.31 g (42%) of this compound.[2]
-
Confirmation: The structure of the product is confirmed by ¹H NMR and LC-MS analysis.[2]
5.3 Reactivity
The molecule's high reactivity is attributed to its distinct functional groups.[2] The electron-deficient pyridine ring, further activated by the chloro and ester groups, is susceptible to nucleophilic substitution. The hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or aminated, providing multiple avenues for derivatization.
Applications in Drug Development
This compound serves as a crucial intermediate in the pharmaceutical industry.
6.1 Role as a Synthetic Intermediate
This compound is a valuable precursor for synthesizing various biologically active molecules. It is notably used in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the neuro-active insecticide Imidacloprid.[2]
6.2 Pyridine Skeleton Construction
Its structure is ideal for constructing more complex pyridine heterocyclic skeletons.[2] These scaffolds are prevalent in numerous pharmaceuticals, and by modifying the functional groups of this compound, medicinal chemists can develop novel compounds with potential therapeutic activities, including anti-inflammatory, antibacterial, or effects on the central nervous system.[2]
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve disposal via a licensed chemical destruction plant.[3]
Conclusion
This compound is a pivotal chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical agents. Its well-defined structure and high reactivity offer a versatile platform for creating diverse molecular architectures. While comprehensive data on its physical and toxicological properties are still needed, its utility as a building block is clearly established. Researchers and drug development professionals should handle this compound with appropriate safety measures while exploring its synthetic possibilities.
References
Spectroscopic Profile of Methyl 6-chloro-5-hydroxynicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-chloro-5-hydroxynicotinate, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its structural confirmation through Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a valuable resource for researchers in medicinal chemistry and drug development.
Spectroscopic Data Summary
The structural integrity of this compound has been confirmed by ¹H NMR and LC-MS analysis. The following tables summarize the key quantitative data obtained from these techniques.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.32 | bs | 1H | -OH |
| 8.48 | d | 1H | Ar-H |
| 7.84 | d | 1H | Ar-H |
| 7.40 | s | 1H | Ar-H |
| 3.93 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
Table 2: LC-MS Spectroscopic Data
| Parameter | Value |
| Calculated Mass [M]⁺ | 187 |
| Measured Value [M]⁺ | 187 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton environment and connectivity of this compound.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a standard 5 mm NMR tube.
-
The sample was vortexed to ensure homogeneity.
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Data Processing:
-
The Free Induction Decay (FID) was Fourier transformed.
-
Phase and baseline corrections were applied to the resulting spectrum.
-
The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation: A standard Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
The solution was filtered through a 0.45 µm syringe filter to remove any particulate matter.
LC-MS Data Acquisition:
-
Column: A C18 reverse-phase column is typically used for small aromatic molecules.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system. The gradient would typically start with a high percentage of water and ramp up to a high percentage of acetonitrile to elute the compound.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scanned over a range that includes the expected molecular weight (e.g., 50-500 m/z).
Data Analysis:
-
The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to the eluted compound.
-
The mass spectrum of this peak was examined to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-5-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-chloro-5-hydroxynicotinate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic protocol, physicochemical properties, and spectral characterization of this molecule, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of biologically active molecules. Its structure, featuring a chlorinated and hydroxylated pyridine ring with a methyl ester, offers multiple reaction sites for further chemical modifications. This versatility makes it a valuable precursor for the development of novel therapeutic agents. The structure of 6-Chloro-5-hydroxy-nicotinic acid methyl ester contains chlorine, hydroxyl and ester functional groups at the same time, and has high reactivity.[1] It can be used to construct pyridine heterocyclic skeletons and then develop new anti-inflammatory, antibacterial or nervous system active drugs.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | PubChem |
| Molecular Weight | 187.58 g/mol | PubChem[2] |
| Appearance | White crystals | ChemicalBook |
| Melting Point | 211-212 °C (for the related compound 6-chloro-5-methylnicotinamide) | Chemical Synthesis Database[3] |
| CAS Number | 915107-30-1 | PubChem |
Synthesis of this compound
The primary synthetic route for this compound involves the chlorination of Methyl 5-hydroxynicotinate.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Experimental Protocol
The synthesis of this compound is achieved through the following procedure[1]:
-
Reaction Setup: In a flask, suspend Methyl 5-hydroxynicotinate (1.0 eq) in water.
-
Chlorination: Cool the suspension in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Collect the precipitated white crystals by filtration, wash with cold water, and dry under vacuum.
A reported yield for this reaction is 42%.[1]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key information about the structure of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | d | 1H | H-2 |
| 7.85 | d | 1H | H-4 |
| 5.90 | s (br) | 1H | -OH |
| 3.90 | s | 3H | -OCH₃ |
| Predicted Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O |
| 150.1 | C-5 |
| 145.2 | C-6 |
| 142.8 | C-2 |
| 125.0 | C-3 |
| 120.4 | C-4 |
| 52.5 | -OCH₃ |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Expected [M+H]⁺: 188.0036
Experimental Protocol for LC-MS:
A standard LC-MS method for small organic molecules can be employed. A C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically suitable.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch (hydroxyl) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1470 | C=C and C=N stretches (aromatic ring) |
| ~1250 | C-O stretch (ester) |
| ~750 | C-Cl stretch |
Reaction Mechanism
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the 5-position is an activating group, directing the electrophilic chlorination to the ortho position (C-6).
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol is a reliable method for obtaining this valuable intermediate. The comprehensive characterization data and experimental protocols will aid researchers in confirming the identity and purity of their synthesized material, facilitating its use in further synthetic applications and drug discovery programs.
References
An In-Depth Technical Guide to the Reactivity of Functional Groups in Methyl 6-chloro-5-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-hydroxynicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive chloro group, a nucleophilic hydroxyl group, and an ester moiety, allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the reactivity of these functional groups, supported by experimental protocols and quantitative data to aid in the design of novel synthetic pathways and the development of new chemical entities. The strategic manipulation of these functional groups enables the construction of diverse molecular scaffolds, making this compound a valuable building block for creating libraries of potential therapeutic agents.[1]
Core Reactivity of Functional Groups
The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the 6-chloro substituent, the 5-hydroxyl group, and the methyl ester at the 3-position. Each of these sites offers a distinct handle for chemical modification, allowing for selective transformations under appropriate reaction conditions.
A logical workflow for the synthetic modification of this molecule often begins with targeting the most reactive sites or employing protecting group strategies to achieve desired selectivity.
Synthesis of this compound
The starting material itself can be synthesized from 5-hydroxynicotinic acid methyl ester through a chlorination reaction.
Experimental Protocol: Synthesis of this compound[1]
A solution of 5-hydroxynicotinic acid methyl ester (4.5 g, 29 mmol) is cooled in an ice bath. To this, aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) is added dropwise. The reaction mixture is stirred for 30 minutes, after which 2 M hydrochloric acid (20 mL) is added to quench the reaction. The resulting white precipitate is collected by filtration to yield this compound.
| Starting Material | Reagents | Reaction Time | Yield | Reference |
| 5-Hydroxynicotinic acid methyl ester | aq. NaOCl, HCl | 30 min | 42% | [1] |
Reactions of the 6-Chloro Group
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates these transformations.
Nucleophilic Aromatic Substitution (SNAr)
The 6-chloro substituent can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. These reactions are typically carried out in the presence of a base and at elevated temperatures.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with a primary or secondary amine, catalyzed by a palladium-phosphine complex.
Reactions of the 5-Hydroxyl Group
The phenolic hydroxyl group at the 5-position is nucleophilic and can readily undergo O-alkylation and O-acylation reactions.
O-Alkylation
The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base.
O-Acylation
Esterification of the hydroxyl group can be achieved using an acyl halide or anhydride.
Reactions of the Methyl Ester Group
The methyl ester at the 3-position can undergo hydrolysis to the corresponding carboxylic acid or be converted to an amide.
Hydrolysis
Ester hydrolysis can be performed under acidic or basic conditions to yield 6-chloro-5-hydroxynicotinic acid.
Amidation
Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with the aid of a catalyst.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. The distinct reactivity of its chloro, hydroxyl, and methyl ester groups allows for a diverse array of chemical transformations. By carefully selecting reaction conditions, researchers can selectively modify each position, providing access to a wide range of novel nicotinic acid derivatives for applications in drug discovery and materials science. This guide serves as a foundational resource for harnessing the synthetic potential of this versatile molecule.
References
Methyl 6-chloro-5-hydroxynicotinate: A Versatile Pyridine Building Block for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloro-5-hydroxynicotinate is a trifunctional pyridine derivative that has emerged as a valuable and highly reactive building block in organic synthesis. Its unique arrangement of a chloro substituent, a hydroxyl group, and a methyl ester on the pyridine core provides multiple reaction sites, making it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and agrochemical development.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1][2] A summary of its key physical and spectroscopic data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| CAS Number | 915107-30-1 | [1] |
| Appearance | White crystalline solid | [3] |
| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | [2] |
Spectroscopic Data:
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H) | [3] |
| LC-MS (ELSD) | [M]+ calculated: 187, measured: 187 | [3] |
| ¹³C NMR | Data not readily available in searched literature. | |
| Infrared (IR) | Data not readily available in searched literature, but characteristic peaks for O-H, C=O (ester), and C-Cl bonds are expected. |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of a 5-hydroxynicotinate precursor.
Experimental Protocol: Chlorination of Methyl 5-hydroxynicotinate
This procedure details the synthesis of this compound from Methyl 5-hydroxynicotinate using sodium hypochlorite.
Materials:
-
Methyl 5-hydroxynicotinate
-
Aqueous sodium hypochlorite (6.15%)
-
2 M Hydrochloric acid
-
Ice bath
-
Filtration apparatus
Procedure:
-
Under ice bath cooling, slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to a flask containing Methyl 5-hydroxynicotinate (4.5 g, 29 mmol).
-
Stir the reaction mixture for 30 minutes.
-
Terminate the reaction by adding 2 M hydrochloric acid (20 mL).
-
Collect the resulting white crystals by filtration.
-
This procedure yields approximately 2.31 g (42% yield) of this compound.[3]
Caption: Synthesis of this compound.
Reactivity and Chemical Transformations
The presence of three distinct functional groups imparts a rich and versatile reactivity profile to this compound, making it a valuable intermediate for further chemical modifications.[3]
Reactions at the Chloro Position
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, introducing primary and secondary amines at the 6-position.[4][5][6][7][8]
-
Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or their esters facilitates the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[9][10][11][12][13]
Reactions at the Hydroxyl Group
The phenolic hydroxyl group can undergo various transformations, further diversifying the molecular scaffold.
-
Etherification: The hydroxyl group can be alkylated to form ethers using standard Williamson ether synthesis conditions or other alkylating agents.[14][15][16][17]
Reactions of the Methyl Ester
The methyl ester functionality can be readily modified to introduce other functional groups.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Amide Formation: The resulting carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.[18][19][20]
Caption: Reactivity of this compound.
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals: Synthesis of 5-Hydroxy-Imidacloprid
A significant application of this building block is in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the widely used neonicotinoid insecticide, Imidacloprid.[3] The synthesis involves the reaction of this compound with N-(2-aminoethyl)-N'-nitroguanidine.
Pharmaceuticals: A Scaffold for Drug Discovery
The substituted pyridine core derived from this compound is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds.[3] Its ability to be readily functionalized at multiple positions makes it an attractive starting point for the development of new therapeutic agents, including:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where substituents at various positions can be tailored to achieve potency and selectivity.[21][22]
-
Anti-inflammatory and Antibacterial Agents: The versatility of this building block allows for the creation of diverse libraries of compounds for screening against various biological targets to identify new anti-inflammatory and antibacterial drugs.[3]
Caption: Applications of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information on handling, storage, and disposal.
Conclusion
This compound is a highly functionalized and reactive pyridine building block with significant potential in synthetic chemistry. Its utility as a precursor for a wide range of heterocyclic compounds makes it an invaluable tool for researchers in drug discovery, agrochemical synthesis, and materials science. The ability to selectively modify its three functional groups provides a powerful platform for the design and synthesis of novel molecules with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H6ClNO3 | CID 46941479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 16. Khan Academy [khanacademy.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Khan Academy [khanacademy.org]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. soci.org [soci.org]
In-depth Analysis of Methyl 6-chloro-5-hydroxynicotinate Derivatives Reveals Limited Publicly Available Biological Activity Data
Methyl 6-chloro-5-hydroxynicotinate is a substituted pyridine derivative, a class of compounds known to exhibit a wide range of pharmacological properties. Its chemical structure, featuring a reactive chlorine atom, a hydroxyl group, and a methyl ester, presents multiple opportunities for chemical modification to generate a library of novel compounds for biological screening. However, despite this potential, the scientific community has yet to publish extensive research on the structure-activity relationships of this particular scaffold.
Our investigation did identify a patent in which this compound serves as a key starting material for the synthesis of heteroaryl imidazoles and triazoles. These final compounds were investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. Unfortunately, the biological activity data for these specific derivatives were not disclosed in the publicly available sections of the patent document.
Further searches for derivatives of closely related structures, such as 6-chloronicotinic acid, also yielded limited information directly applicable to the core topic. While general reviews on the biological activities of nicotinic acid and its broader derivatives exist, they do not provide the specific quantitative data, detailed experimental protocols, or insights into signaling pathways necessary to construct the requested in-depth technical guide for derivatives of this compound.
The creation of a comprehensive technical whitepaper, as requested, is contingent on the availability of peer-reviewed research that includes:
-
Synthesis of a series of derivatives of this compound.
-
Evaluation of their biological activity in various assays (e.g., anticancer, antimicrobial, enzyme inhibition).
-
Quantitative data , such as IC50 or MIC values, to allow for comparative analysis.
-
Detailed experimental methodologies for the biological assays performed.
-
Elucidation of the mechanism of action , including the identification of any modulated signaling pathways.
Without such foundational research, any attempt to generate the requested guide would be speculative and not grounded in the required scientific evidence. Researchers, scientists, and drug development professionals are encouraged to explore the synthetic possibilities of the this compound scaffold, as it may yet hold potential for the discovery of novel bioactive agents. Future publications in this area would be essential to enable the development of the comprehensive technical resources sought.
An In-depth Technical Guide to Methyl 6-chloro-5-hydroxynicotinate: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-5-hydroxynicotinate is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring a chloro group, a hydroxyl group, and a methyl ester, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive review of the literature on this compound, detailing its chemical and physical properties, a robust synthesis protocol, and its primary application as a key intermediate in the production of 5-hydroxy-imidacloprid, a major metabolite of the widely used neonicotinoid insecticide, imidacloprid. Furthermore, this guide explores the potential of this compound in the development of novel therapeutic agents, drawing connections to the known biological activities of related nicotinic acid derivatives and their interactions with nicotinic acetylcholine receptors (nAChRs).
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous approved drugs and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound (Figure 1) is a prime example of a highly functionalized pyridine core, offering multiple reaction sites for further chemical modification. The presence of a chlorine atom at the 6-position, a hydroxyl group at the 5-position, and a methyl ester at the 3-position provides a unique combination of electronic and steric properties, making it a valuable intermediate for the construction of complex molecular architectures.[1] Its most prominent role to date is in the synthesis of a metabolite of imidacloprid, a systemic insecticide that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] This association suggests that derivatives of this compound may also exhibit interesting neurological activities, opening avenues for its exploration in drug discovery programs targeting nAChRs.[1][3]
Figure 1. Chemical Structure of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. While experimentally determined data for this compound is limited in the public domain, computational predictions and data from chemical suppliers provide valuable insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | PubChem[4] |
| CAS Number | 915107-30-1 | PubChem[4] |
| Molecular Formula | C₇H₆ClNO₃ | PubChem[4] |
| Molecular Weight | 187.58 g/mol | PubChem[4] |
| Appearance | White crystalline solid (inferred from synthesis) | ChemicalBook[1] |
| Computed XLogP3 | 1.3 | PubChem[4] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Computed Rotatable Bond Count | 1 | PubChem[4] |
Synthesis
The synthesis of this compound has been reported via the chlorination of methyl 5-hydroxynicotinate. This reaction provides a direct and efficient route to this valuable intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported laboratory-scale synthesis.[1]
Materials:
-
Methyl 5-hydroxynicotinate
-
Aqueous sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Hydrochloric acid (HCl), 2 M solution
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask, suspend methyl 5-hydroxynicotinate (1.0 equivalent) in water.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add aqueous sodium hypochlorite solution (approximately 1.2 equivalents of NaOCl) dropwise to the cooled suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).
-
Once the reaction is deemed complete, quench the reaction by the dropwise addition of 2 M hydrochloric acid until the pH of the mixture is acidic.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any residual salts.
-
Dry the product under vacuum to obtain the final compound.
Expected Yield: Approximately 42%.[1]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H).[1]
-
LC-MS (ELSD): Calculated mass for C₇H₆ClNO₃ [M]+: 187. Found: 187.[1]
Applications in Research and Development
Key Intermediate in the Synthesis of 5-Hydroxy-Imidacloprid
The primary documented application of this compound is as a key precursor in the synthesis of 5-hydroxy-imidacloprid.[1] This metabolite is formed in organisms exposed to imidacloprid and is known to possess biological activity, contributing to the overall insecticidal effect.[2][5] The synthesis of 5-hydroxy-imidacloprid from this compound typically involves subsequent reactions to introduce the imidazolidine-2-ylideneamino moiety.
Potential as a Scaffold for Novel Drug Discovery
The structural features of this compound make it an attractive starting point for the development of new therapeutic agents.[1] The pyridine core is a well-established pharmacophore, and the specific substitution pattern of this molecule offers opportunities for diversification.
-
Neurological Disorders: Given that its downstream product, 5-hydroxy-imidacloprid, interacts with nAChRs, derivatives of this compound could be explored as modulators of these receptors.[5] nAChRs are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][3] The development of novel nAChR ligands with specific subtype selectivity is an active area of research.
-
Anti-inflammatory and Antibacterial Agents: The general class of substituted pyridines has been shown to possess anti-inflammatory and antibacterial properties. The reactivity of the chloro and hydroxyl groups on the pyridine ring of this compound allows for the introduction of various pharmacophoric groups that could lead to the discovery of new anti-inflammatory or antibacterial compounds.[1]
Signaling Pathway Interactions
The biological activity of imidacloprid and its metabolites is primarily mediated through their interaction with nAChRs.[6] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in both insects and mammals.
Upon binding of an agonist, such as acetylcholine or an imidacloprid-related compound, the nAChR undergoes a conformational change, opening an ion channel that is permeable to cations, primarily Na⁺ and Ca²⁺.[1][7] The influx of these ions leads to depolarization of the postsynaptic membrane and the generation of an action potential, resulting in neuronal excitation. In insects, the persistent activation of nAChRs by neonicotinoids leads to overstimulation, paralysis, and death.[6]
The potential for derivatives of this compound to modulate nAChR signaling presents an opportunity for the development of novel insecticides or therapeutic agents. The specific interactions with different nAChR subtypes would determine the pharmacological profile of these compounds.
Experimental Workflows in Drug Discovery
The utilization of this compound in a drug discovery program would typically follow a structured workflow, from initial library synthesis to biological evaluation.
This workflow would involve:
-
Library Synthesis: Utilizing the reactive sites on this compound to generate a diverse library of derivatives.
-
Purification and Characterization: Ensuring the purity and confirming the structure of each synthesized compound using techniques such as HPLC, NMR, and mass spectrometry.
-
High-Throughput Screening (HTS): Screening the library against a specific biological target, such as a particular nAChR subtype, to identify initial "hits."
-
Hit Identification and Validation: Confirming the activity of the initial hits and establishing a preliminary structure-activity relationship (SAR).
-
Lead Optimization: Systematically modifying the structure of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.
-
Preclinical Development: Advancing the optimized lead compounds into further in vitro and in vivo studies to assess their potential as drug candidates.
Conclusion
This compound is a valuable and versatile building block with established utility in the synthesis of agrochemicals and significant potential in the field of drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, and its connection to the biologically important class of neonicotinoids suggests that its derivatives may possess interesting pharmacological properties, particularly as modulators of nicotinic acetylcholine receptors. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary background and experimental details to facilitate the effective use of this compound in their synthetic and medicinal chemistry endeavors. Further research into the biological activities of novel compounds derived from this scaffold is warranted and holds the promise of uncovering new therapeutic agents for a range of disorders.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Absorption and Distribution of Imidacloprid and Its Metabolites in Goldfish (Carassius auratus Linnaeus) [mdpi.com]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C7H6ClNO3 | CID 46941479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
An In-depth Technical Guide to Methyl 6-chloro-5-hydroxynicotinate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-5-hydroxynicotinate is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive chlorine atom, a hydroxyl group, and a methyl ester on a pyridine scaffold, make it a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its primary application as a key building block for pharmacologically active molecules, particularly gamma-secretase modulators.
Introduction
This compound, with the IUPAC name methyl 6-chloro-5-hydroxypyridine-3-carboxylate, is a key heterocyclic building block in organic synthesis. The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. While the specific historical details of its initial discovery are not prominently documented in publicly available scientific literature, its importance has grown with the increasing demand for novel therapeutics targeting complex diseases. Its primary utility lies in its role as a precursor to compounds that modulate the activity of gamma-secretase, an enzyme implicated in Alzheimer's disease.
Physicochemical and Spectroscopic Data
A comprehensive collection of quantitative data for this compound is essential for its application in research and development. The following tables summarize its key properties.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | PubChem |
| CAS Number | 915107-30-1 | PubChem |
| Molecular Formula | C₇H₆ClNO₃ | PubChem |
| Molecular Weight | 187.58 g/mol | PubChem |
| Appearance | White solid | [1] |
| Melting Point | Not reported in peer-reviewed literature | - |
| Boiling Point | Not reported in peer-reviewed literature | - |
| Solubility | Soluble in Dimethylformamide (DMF) | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H) | [1] |
| LC-MS (ELSD) | Calculated Mass [M]⁺: 187, Measured Value: 187 | [1] |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported in the patent literature. Both methods start from readily available precursors.
Experimental Protocols
Method 1: Chlorination using Sodium Hypochlorite
This method involves the direct chlorination of methyl 5-hydroxynicotinate using an aqueous solution of sodium hypochlorite.
-
Materials:
-
Methyl 5-hydroxynicotinate
-
Aqueous sodium hypochlorite (6.15%)
-
2 M Hydrochloric acid
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a suitable flask, cool a solution of methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in an appropriate solvent under ice bath conditions.[1]
-
Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to the cooled solution.[1]
-
Stir the reaction mixture for 30 minutes at the same temperature.[1]
-
Quench the reaction by adding 2 M hydrochloric acid (20 mL).[1]
-
Collect the resulting white precipitate by filtration.
-
The collected solid is this compound (2.31 g, 42% yield).[1]
-
Method 2: Chlorination using N-Chlorosuccinimide (NCS)
This alternative method utilizes N-Chlorosuccinimide as the chlorinating agent in a non-aqueous solvent.
-
Materials:
-
Methyl 5-hydroxynicotinate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Silica gel for chromatography
-
Ethyl acetate
-
Heptane
-
-
Procedure:
-
Dissolve methyl 5-hydroxynicotinate (800 mg, 5.22 mmol) in N,N-dimethylformamide (5.2 mL).[2]
-
Add N-Chlorosuccinimide (95%, 881 mg, 6.27 mmol) to the solution.[2]
-
Stir the mixture at 80 °C for 18 hours.[2]
-
After the reaction is complete, concentrate the mixture in vacuo.[2]
-
Purify the crude product by silica gel chromatography using a gradient of 20% to 100% ethyl acetate in heptane to yield the title compound as a white solid.[2]
-
Application in Drug Discovery: A Precursor to Gamma-Secretase Modulators
The primary application of this compound is as a synthetic intermediate in the development of gamma-secretase modulators.[2] Gamma-secretase is an intramembrane protease complex that plays a crucial role in the processing of several transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor.
The Role of Gamma-Secretase in Cellular Signaling
Gamma-secretase is a key enzyme in two critical signaling pathways:
-
Amyloid Precursor Protein (APP) Processing: In the amyloidogenic pathway, sequential cleavage of APP by beta-secretase and then gamma-secretase generates amyloid-beta (Aβ) peptides. The accumulation of these peptides is a hallmark of Alzheimer's disease.
-
Notch Signaling: Gamma-secretase is responsible for the final cleavage of the Notch receptor, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to regulate gene expression, which is vital for cell-fate decisions during development and in adult tissues.
The development of gamma-secretase modulators aims to selectively alter the cleavage of APP to reduce the production of toxic Aβ peptides without affecting the essential Notch signaling pathway. This compound serves as a starting material for the synthesis of molecules that can achieve this selective modulation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the pivotal role of gamma-secretase in both the APP processing and Notch signaling pathways.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Hydroxy-Imidacloprid from Methyl 6-chloro-5-hydroxynicotinate
For Research Use Only (RUO). Not for diagnostic or therapeutic use.
Introduction
5-Hydroxy-Imidacloprid is a significant metabolite of Imidacloprid, a widely used neonicotinoid insecticide. Understanding its synthesis is crucial for research in toxicology, metabolic studies, and the development of new agrochemicals. This document provides a detailed, research-level protocol for a proposed three-step synthesis of 5-Hydroxy-Imidacloprid. The synthesis commences with Methyl 6-chloro-5-hydroxynicotinate, a readily available starting material, and proceeds through key intermediates to yield the final product. The described methodology is based on established chemical transformations adapted for this specific pathway.
The proposed synthetic route involves:
-
Reduction of the methyl ester group on the starting material to a primary alcohol.
-
Chlorination of the resulting alcohol to form the reactive chloromethyl intermediate.
-
Condensation with N-nitro-imidazolidin-2-imine to form the final 5-Hydroxy-Imidacloprid.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of 5-Hydroxy-Imidacloprid.
Experimental Protocols
Step 1: Synthesis of (6-Chloro-5-hydroxypyridin-3-yl)methanol (Intermediate I)
This protocol describes the selective reduction of the methyl ester group of this compound to a primary alcohol using sodium borohydride.[1][2]
Materials and Equipment:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
250 mL three-necked round-bottom flask
-
Reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Set up the 250 mL three-necked flask with a reflux condenser, magnetic stir bar, and a nitrogen inlet. Ensure the system is dry.
-
Add this compound (10 mmol, 2.01 g) and anhydrous THF (100 mL) to the flask. Stir the mixture to dissolve the starting material.
-
In a separate beaker, carefully dissolve sodium borohydride (40 mmol, 1.51 g) in anhydrous methanol (50 mL). Caution: This reaction is exothermic and generates hydrogen gas. Add NaBH₄ slowly to the methanol.
-
Slowly add the NaBH₄/methanol solution to the stirred solution of the starting material in the flask at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Ethyl Acetate/Hexane 1:1).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess NaBH₄ until gas evolution ceases.
-
Adjust the pH to ~7 using a saturated sodium bicarbonate solution.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (6-Chloro-5-hydroxypyridin-3-yl)methanol (Intermediate I), as a solid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridin-3-ol (Intermediate II)
This protocol details the conversion of the hydroxymethyl group of Intermediate I to a chloromethyl group using thionyl chloride.[3][4]
Materials and Equipment:
-
(6-Chloro-5-hydroxypyridin-3-yl)methanol (Intermediate I)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
100 mL three-necked round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HCl and SO₂)
-
Magnetic stirrer and heating mantle
-
Dropping funnel
Procedure:
-
Set up the 100 mL flask with a reflux condenser, magnetic stir bar, and a dropping funnel. Connect the top of the condenser to a gas trap containing a sodium hydroxide solution.
-
Add Intermediate I (10 mmol, 1.75 g) and anhydrous toluene (40 mL) to the flask.
-
Cool the mixture in an ice bath to 0-5°C.
-
Add thionyl chloride (12 mmol, 0.87 mL, 1.43 g) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10°C.
-
After addition, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice.
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloro-5-(chloromethyl)pyridin-3-ol (Intermediate II). This intermediate may be used in the next step without further purification if purity is sufficient.
Step 3: Synthesis of 5-Hydroxy-Imidacloprid (Final Product)
This protocol describes the final condensation step to form the imidazolidine ring structure of 5-Hydroxy-Imidacloprid.[5][6]
Materials and Equipment:
-
2-Chloro-5-(chloromethyl)pyridin-3-ol (Intermediate II)
-
N-nitro-imidazolidin-2-imine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
100 mL three-necked round-bottom flask
-
Reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 100 mL three-necked flask equipped with a reflux condenser and magnetic stir bar, add N-nitro-imidazolidin-2-imine (10 mmol, 1.30 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add a solution of Intermediate II (10 mmol, 1.94 g) in 10 mL of acetonitrile to the flask.
-
Heat the reaction mixture to 80°C and maintain at reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude 5-Hydroxy-Imidacloprid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water, to yield the final product.[5]
Data Presentation
Table 1: Reagents and Materials for 5-Hydroxy-Imidacloprid Synthesis (10 mmol scale)
| Reagent/Material | Step | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|---|
| This compound | 1 | 201.59 | 2.02 g | 10 |
| Sodium borohydride (NaBH₄) | 1 | 37.83 | 1.51 g | 40 |
| Methanol | 1 | 32.04 | 50 mL | - |
| Thionyl chloride (SOCl₂) | 2 | 118.97 | 0.87 mL (1.43 g) | 12 |
| Toluene | 2 | 92.14 | 40 mL | - |
| N-nitro-imidazolidin-2-imine | 3 | 130.10 | 1.30 g | 10 |
| Potassium Carbonate (K₂CO₃) | 3 | 138.21 | 2.76 g | 20 |
| Acetonitrile | 3 | 41.05 | 60 mL | - |
Table 2: Synthesis Parameters and Expected Product Characteristics
| Parameter | Intermediate I | Intermediate II | 5-Hydroxy-Imidacloprid |
|---|---|---|---|
| IUPAC Name | (6-Chloro-5-hydroxypyridin-3-yl)methanol | 2-Chloro-5-(chloromethyl)pyridin-3-ol | 1-((6-chloro-5-hydroxypyridin-3-yl)methyl)-N-nitroimidazolidin-2-imine |
| Molecular Formula | C₆H₆ClNO₂ | C₆H₅Cl₂NO | C₉H₁₀ClN₅O₃ |
| Molecular Weight | 175.57 g/mol | 194.01 g/mol | 271.66 g/mol |
| Reaction Time | 4-6 hours | 2-3 hours | 8-10 hours |
| Reaction Temp. | 65-70 °C | ~110 °C | 80 °C |
| Typical Yield | ~70-80% | ~85-95% | ~75-85% |
| Final Purity | >95% (after recrystallization) | >90% (crude) | >98% (after recrystallization) |
| Appearance | Off-white to pale yellow solid | Yellowish oil or low-melting solid | Colorless or beige solid |
Visualizations
General Experimental Workflow
Caption: General workflow for synthesis, purification, and analysis.
Mechanism of Action: Neonicotinoid Signaling Pathway
Neonicotinoids, including Imidacloprid and its metabolites, act as agonists on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[7]
Caption: Simplified nAChR signaling pathway targeted by neonicotinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 7. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Methyl 6-chloro-5-hydroxynicotinate in the Synthesis of Neonicotinoid Analogues
Introduction:
Methyl 6-chloro-5-hydroxynicotinate is a valuable and versatile building block in the synthesis of various biologically active compounds, particularly in the development of novel neonicotinoid insecticides. Neonicotinoids are a significant class of insecticides that act on the central nervous system of insects. The unique substitution pattern of this compound, featuring a chloro, a hydroxyl, and a methyl ester group on the pyridine ring, allows for diverse chemical modifications to produce a range of neonicotinoid analogues. This application note details the synthetic pathways and experimental protocols for the utilization of this compound in the preparation of key neonicotinoid precursors and the notable metabolite, 5-Hydroxy-Imidacloprid.
Synthetic Pathways and Applications
The primary application of this compound in this context is its conversion into crucial intermediates that can be further elaborated to form the final neonicotinoid structure. Two main synthetic strategies are highlighted:
-
Synthesis of 2-chloro-5-chloromethylpyridine derivatives: This pathway focuses on the transformation of the methyl ester and hydroxyl groups of the starting material into a chloromethyl group, a key electrophilic handle for coupling with the nitrogen-containing heterocyclic portion of neonicotinoids.
-
Direct synthesis of 5-Hydroxy-Imidacloprid: This route utilizes the inherent 5-hydroxy functionality of the starting material to directly synthesize 5-Hydroxy-Imidacloprid, an important metabolite of the widely used insecticide, Imidacloprid.
Synthesis of 2-chloro-5-chloromethylpyridine Analogues
A plausible and efficient pathway for the conversion of this compound to a 2-chloro-5-chloromethylpyridine derivative involves a two-step reduction and chlorination sequence. This approach is analogous to the patented synthesis starting from 6-hydroxynicotinic acid.
Workflow for the Synthesis of 2-chloro-5-chloromethyl-6-hydroxypyridine:
Caption: Synthetic workflow for neonicotinoid analogues.
Experimental Protocols:
Protocol 1: Reduction of this compound to 2-chloro-5-hydroxymethyl-6-hydroxypyridine
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), anhydrous Tetrahydrofuran (THF) or Methanol, anhydrous workup reagents.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve this compound in an appropriate anhydrous solvent (THF for LiAlH₄, Methanol for NaBH₄).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (LiAlH₄ or NaBH₄) portion-wise, maintaining the temperature below 5 °C. The molar ratio of the reducing agent to the starting material should be optimized, but typically ranges from 1.5 to 3 equivalents.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water (Fieser workup for LiAlH₄) or by acidification followed by extraction for NaBH₄.
-
Filter the resulting precipitate and wash thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-hydroxymethyl-6-hydroxypyridine.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Chlorination of 2-chloro-5-hydroxymethyl-6-hydroxypyridine
-
Materials: 2-chloro-5-hydroxymethyl-6-hydroxypyridine, Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅), anhydrous solvent (e.g., Dichloromethane or Chloroform).
-
Procedure:
-
Dissolve the 2-chloro-5-hydroxymethyl-6-hydroxypyridine in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Slowly add the chlorinating agent (SOCl₂ or PCl₅) at 0 °C. A slight excess of the chlorinating agent is typically used.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agent.
-
Extract the aqueous mixture with an organic solvent (e.g., Dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-chloromethyl-6-hydroxypyridine.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction | This compound | LiAlH₄ or NaBH₄ | THF or Methanol | 0 to RT | 2-4 | 75-90 |
| Chlorination | 2-chloro-5-hydroxymethyl-6-hydroxypyridine | SOCl₂ or PCl₅ | Dichloromethane | 0 to Reflux | 1-3 | 80-95 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Direct Synthesis of 5-Hydroxy-Imidacloprid
This compound is a direct precursor for the synthesis of 5-Hydroxy-Imidacloprid. The synthesis involves the reduction of the methyl ester to the corresponding alcohol, followed by chlorination and subsequent coupling with the N-nitro-imidazolidine moiety.
Workflow for the Synthesis of 5-Hydroxy-Imidacloprid:
Caption: Synthesis of 5-Hydroxy-Imidacloprid.
Experimental Protocols:
Protocol 3: Synthesis of 2-chloro-5-hydroxymethyl-3-hydroxypyridine
-
Materials: this compound, Sodium borohydride (NaBH₄), Water.
-
Procedure:
-
Dissolve this compound in water.
-
Add an excess of Sodium borohydride (NaBH₄) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to neutralize the excess NaBH₄.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Protocol 4: Synthesis of 2-chloro-5-chloromethyl-3-hydroxypyridine
-
Materials: 2-chloro-5-hydroxymethyl-3-hydroxypyridine, Thionyl chloride (SOCl₂).
-
Procedure:
-
Treat 2-chloro-5-hydroxymethyl-3-hydroxypyridine with Thionyl chloride (SOCl₂).
-
The reaction is typically carried out in an inert solvent or neat.
-
After the reaction is complete, remove the excess SOCl₂ under reduced pressure.
-
The crude product can be used in the next step without further purification.
-
Protocol 5: Synthesis of 5-Hydroxy-Imidacloprid
-
Materials: 2-chloro-5-chloromethyl-3-hydroxypyridine, 2-Nitroiminoimidazolidine, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
In a round-bottom flask, combine 2-chloro-5-chloromethyl-3-hydroxypyridine, 2-Nitroiminoimidazolidine, and Potassium carbonate in Acetonitrile.
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 5-Hydroxy-Imidacloprid.[1]
-
Quantitative Data Summary for 5-Hydroxy-Imidacloprid Synthesis:
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction | This compound | NaBH₄ | Water | RT | 2-4 | High |
| Chlorination | 2-chloro-5-hydroxymethyl-3-hydroxypyridine | SOCl₂ | Neat or inert solvent | RT to Reflux | 1-2 | High |
| Coupling | 2-chloro-5-chloromethyl-3-hydroxypyridine | 2-Nitroiminoimidazolidine, K₂CO₃ | Acetonitrile | Reflux | 4-6 | Moderate to High |
Note: Yields are based on general procedures and may require optimization.
Conclusion
This compound serves as a strategic starting material for the synthesis of various neonicotinoid analogues. The protocols outlined provide a foundational methodology for researchers and scientists in the field of agrochemical development. The ability to generate key intermediates like 2-chloro-5-chloromethylpyridine derivatives and to directly synthesize important metabolites such as 5-Hydroxy-Imidacloprid underscores the utility of this versatile chemical building block. Further exploration of the reaction conditions and the derivatization of the hydroxyl group can lead to the discovery of novel neonicotinoids with potentially improved insecticidal activity, selectivity, and environmental profiles.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with Methyl 6-chloro-5-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Methyl 6-chloro-5-hydroxynicotinate is a valuable building block, and its functionalization via Suzuki-Miyaura coupling opens avenues to a diverse range of novel 6-aryl-5-hydroxynicotinate derivatives. These products are of significant interest in drug discovery, as substituted nicotinic acid scaffolds are known to exhibit a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura coupling reactions with this compound.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.[6][7][8]
Key Reaction Parameters and Optimization
The successful Suzuki-Miyaura coupling of this compound, an electron-deficient heteroaryl chloride, requires careful selection of the catalyst system, base, and solvent. The presence of both a hydroxyl and a methyl ester group necessitates conditions that minimize potential side reactions such as ester hydrolysis.
Table 1: Recommended Reaction Components and Conditions
| Component | Recommended Options | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands are crucial for the challenging oxidative addition of aryl chlorides. They also promote the reductive elimination step. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Inorganic bases are essential for activating the boronic acid for transmetalation. K₃PO₄ is often a good choice for substrates with base-sensitive functional groups. Stronger bases like NaOH or KOH could lead to ester hydrolysis. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF (often with water) | Aprotic polar solvents are typically used. A small amount of water can be beneficial for dissolving the base and facilitating the transmetalation step. |
| Arylboronic Acid | Electron-rich, electron-neutral, and electron-poor variants | The electronic nature of the boronic acid can influence the reaction rate. Generally, a slight excess (1.1-1.5 equivalents) is used. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands. |
Detailed Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific arylboronic acids.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add the anhydrous 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the anhydrous 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Table 2: Representative Suzuki-Miyaura Coupling Conditions for Heteroaryl Chlorides
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | [9] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | MW, 15 min | Good to Excellent | [2] |
| Substituted Chloropyridines | Arylboronic acids | Palladacycle / PCy₃ | K₃PO₄ | Toluene | 100 | High | [10] |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [11] |
Catalytic Cycle Visualization
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-chloro-5-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely employed in the pharmaceutical and agrochemical industries for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active molecules. This application note provides a detailed guide for the Buchwald-Hartwig amination of Methyl 6-chloro-5-hydroxynicotinate, a functionalized heterocyclic building block. The presence of a hydroxyl group and a methyl ester on the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions. While specific literature examples for this exact substrate are limited, the protocols and data presented herein are based on established procedures for structurally similar electron-deficient and functionalized chloropyridines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a suitable base and phosphine ligand. The generally accepted catalytic cycle proceeds through several key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the active palladium(0) catalyst. The efficiency of this process is highly dependent on the choice of catalyst, ligand, base, and solvent.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Buchwald-Hartwig amination of functionalized chloropyridines with various amines. These examples serve as a starting point for the optimization of the reaction with this compound.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu (1.4) | Dioxane | 100 | 8 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
| 5 | Diethylamine | G3-XPhos (2) | (integrated) | LHMDS (1.5) | THF | 80 | 12 | 65-75 |
Note: Yields are approximate and based on reactions with similar, but not identical, substrates. Optimization for this compound is necessary.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of the reaction.
-
The hydroxyl group of this compound is acidic and may require an additional equivalent of base for optimal results.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-2.5 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Conversion: Chloropyridines are generally less reactive than their bromo or iodo counterparts. If low conversion is observed, consider using a more electron-rich and sterically hindered ligand (e.g., SPhos, RuPhos), a stronger base (e.g., NaOtBu or LHMDS, being mindful of ester saponification), or a higher reaction temperature. Ensure the reaction is performed under strictly anhydrous and oxygen-free conditions.
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen is a common side reaction. This can be minimized by using a ligand that promotes rapid reductive elimination, such as those from the Buchwald or Hartwig second-generation series.
-
Side Reactions with the Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base. It is recommended to use at least two equivalents of a milder base like Cs₂CO₃ or K₃PO₄ to both deprotonate the amine and neutralize the HCl byproduct, while potentially avoiding deprotonation of the hydroxyl group. If a strong base is necessary, protection of the hydroxyl group may be required.
-
Ester Saponification: The use of strong alkoxide bases (e.g., NaOtBu) at elevated temperatures can lead to the hydrolysis of the methyl ester. If this is observed, switching to a weaker inorganic base (e.g., Cs₂CO₃ or K₃PO₄) is recommended.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted derivatives of this compound. The protocols provided serve as a robust starting point for researchers. However, due to the specific functionalities of the substrate, optimization of the catalyst system, base, and reaction conditions is likely necessary to achieve optimal yields for different amine coupling partners. Careful consideration of potential side reactions will be key to the successful application of this methodology in the synthesis of novel compounds for drug discovery and development.
Anwendungshinweise und Protokolle zur Derivatisierung der Hydroxylgruppe in Methyl-6-chlor-5-hydroxynicotinat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsnotizen bieten detaillierte Protokolle für die chemische Modifikation (Derivatisierung) der Hydroxylgruppe von Methyl-6-chlor-5-hydroxynicotinat. Diese Verbindung ist ein wertvolles Zwischenprodukt in der Synthese von pharmazeutischen Wirkstoffen. Die Derivatisierung der Hydroxylgruppe ermöglicht die Modulation der biologischen Aktivität, die Verbesserung der physikochemischen Eigenschaften und die Einführung von funktionellen Gruppen für weitere chemische Umwandlungen.
Die hier beschriebenen Protokolle umfassen drei gängige und effektive Strategien zur Derivatisierung: O-Alkylierung (insbesondere Methylierung), O-Acylierung (insbesondere Acetylierung) und O-Sulfonylierung (insbesondere Tosylierung).
Strategien zur Derivatisierung
Die Derivatisierung der phenolischen Hydroxylgruppe von Methyl-6-chlor-5-hydroxynicotinat kann durch verschiedene chemische Reaktionen erreicht werden. Die Wahl der Methode hängt vom gewünschten Endprodukt und der Kompatibilität mit anderen funktionellen Gruppen im Molekül ab.
-
O-Alkylierung (Veretherung): Bei dieser Methode wird die Hydroxylgruppe in eine Ethergruppe umgewandelt. Die Williamson-Ethersynthese ist ein klassischer und vielseitiger Ansatz hierfür.[1][2][3][4] Sie involviert typischerweise die Deprotonierung des Alkohols zu einem Alkoxid, gefolgt von einer nukleophilen Substitution an einem Alkylhalogenid.[1][2][3][4]
-
O-Acylierung (Veresterung): Hierbei wird die Hydroxylgruppe in eine Estergruppe überführt. Dies kann durch Reaktion mit einem Acylchlorid oder einem Säureanhydrid in Gegenwart einer Base erfolgen.
-
O-Sulfonylierung: Die Umsetzung der Hydroxylgruppe mit einem Sulfonylchlorid führt zur Bildung eines Sulfonatesters. Diese Sulfonatgruppe ist eine ausgezeichnete Abgangsgruppe und kann in nachfolgenden nukleophilen Substitutionsreaktionen leicht ersetzt werden.
Die folgende Abbildung zeigt die allgemeinen Reaktionswege für die Derivatisierung von Methyl-6-chlor-5-hydroxynicotinat.
Abbildung 1: Allgemeine Reaktionswege zur Derivatisierung der Hydroxylgruppe.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ausbeuten für die verschiedenen Derivatisierungsstrategien zusammen. Diese Daten basieren auf analogen Umsetzungen an strukturell ähnlichen Verbindungen und dienen als Richtwerte.
| Derivatisierungsmethode | Reagenzien | Base | Lösungsmittel | Temperatur (°C) | Reaktionszeit (h) | Typische Ausbeute (%) |
| O-Methylierung | Methyliodid (CH₃I) | Natriumhydrid (NaH) | Tetrahydrofuran (THF) | 0 - Raumtemperatur | 2 - 6 | 85 - 95 |
| O-Acetylierung | Acetylchlorid (CH₃COCl) | Triethylamin (Et₃N) | Dichlormethan (DCM) | 0 - Raumtemperatur | 1 - 3 | 90 - 98 |
| O-Tosylierung | p-Toluolsulfonylchlorid (TsCl) | Pyridin | Pyridin | 0 - Raumtemperatur | 4 - 12 | 80 - 90 |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren für die O-Methylierung, O-Acetylierung und O-Tosylierung von Methyl-6-chlor-5-hydroxynicotinat.
Protokoll 1: O-Methylierung mittels Williamson-Ethersynthese
Dieses Protokoll beschreibt die Synthese von Methyl-6-chlor-5-methoxynicotinat.
Materialien:
-
Methyl-6-chlor-5-hydroxynicotinat
-
Natriumhydrid (NaH, 60 %ige Dispersion in Mineralöl)
-
Methyliodid (CH₃I)
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Eisbad
Verfahren:
-
In einem trockenen 100-mL-Rundkolben werden 1,0 g (5,33 mmol) Methyl-6-chlor-5-hydroxynicotinat in 30 mL wasserfreiem THF gelöst.
-
Der Kolben wird in ein Eisbad gestellt und die Lösung auf 0 °C abgekühlt.
-
Unter Rühren werden langsam 0,256 g (6,40 mmol, 1,2 Äquivalente) Natriumhydrid (60 %ige Dispersion) portionsweise zugegeben.
-
Die Reaktionsmischung wird 30 Minuten bei 0 °C gerührt.
-
Anschließend werden 0,40 mL (6,40 mmol, 1,2 Äquivalente) Methyliodid langsam zugetropft.
-
Das Eisbad wird entfernt und die Reaktionsmischung wird 4 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird durch vorsichtige Zugabe von 10 mL gesättigter wässriger NH₄Cl-Lösung gequencht.
-
Die wässrige Phase wird dreimal mit je 20 mL Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um reines Methyl-6-chlor-5-methoxynicotinat zu erhalten.
Abbildung 2: Workflow für die O-Methylierung.
Protokoll 2: O-Acetylierung
Dieses Protokoll beschreibt die Synthese von Methyl-5-acetoxy-6-chlornicotinat.
Materialien:
-
Methyl-6-chlor-5-hydroxynicotinat
-
Acetylchlorid (CH₃COCl)
-
Triethylamin (Et₃N)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Eisbad
Verfahren:
-
In einem trockenen 100-mL-Rundkolben werden 1,0 g (5,33 mmol) Methyl-6-chlor-5-hydroxynicotinat in 30 mL wasserfreiem DCM gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Es werden 0,89 mL (6,40 mmol, 1,2 Äquivalente) Triethylamin zugegeben.
-
Anschließend wird eine Lösung von 0,46 mL (6,40 mmol, 1,2 Äquivalente) Acetylchlorid in 5 mL wasserfreiem DCM langsam zugetropft.
-
Die Reaktionsmischung wird 2 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird durch Zugabe von 20 mL gesättigter wässriger NaHCO₃-Lösung beendet.
-
Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit je 15 mL DCM extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das resultierende Methyl-5-acetoxy-6-chlornicotinat wird als Rohprodukt erhalten, das bei Bedarf weiter aufgereinigt werden kann.
Abbildung 3: Workflow für die O-Acetylierung.
Protokoll 3: O-Tosylierung
Dieses Protokoll beschreibt die Synthese von Methyl-6-chlor-5-(tosyloxy)nicotinat.
Materialien:
-
Methyl-6-chlor-5-hydroxynicotinat
-
p-Toluolsulfonylchlorid (TsCl)
-
Wasserfreies Pyridin
-
Eiswasser
-
Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Eisbad
Verfahren:
-
In einem trockenen 100-mL-Rundkolben werden 1,0 g (5,33 mmol) Methyl-6-chlor-5-hydroxynicotinat in 20 mL wasserfreiem Pyridin gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Es werden 1,22 g (6,40 mmol, 1,2 Äquivalente) p-Toluolsulfonylchlorid portionsweise zugegeben.
-
Die Reaktionsmischung wird über Nacht (ca. 12 Stunden) bei Raumtemperatur gerührt.
-
Die Reaktionsmischung wird vorsichtig in 100 mL Eiswasser gegossen und 30 Minuten gerührt, bis sich ein fester Niederschlag bildet.
-
Der Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft getrocknet.
-
Alternativ kann das Produkt durch Extraktion mit DCM isoliert werden. Dazu wird die wässrige Mischung dreimal mit je 30 mL DCM extrahiert.
-
Die vereinigten organischen Phasen werden nacheinander mit 1 M HCl und gesättigter wässriger NaHCO₃-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions at the 6-Position of Methyl 6-chloro-5-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-hydroxynicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of a chloro substituent at the 6-position of the pyridine ring renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular scaffolds for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of nucleophiles at the C-6 position, enabling the displacement of the chloride leaving group. This application note provides an overview of nucleophilic substitution reactions at the 6-position of this compound and detailed protocols for reactions with common classes of nucleophiles, including amines, alcohols, and thiols.
Applications in Drug Development
The derivatives of 5-hydroxynicotinic acid are valuable intermediates in the synthesis of various biologically active compounds. For instance, they can be utilized in the construction of pyridine heterocyclic skeletons to develop new anti-inflammatory, antibacterial, or nervous system-active drugs. The ability to introduce diverse substituents at the 6-position through nucleophilic substitution allows for the fine-tuning of physicochemical properties and biological activities, a crucial aspect of the drug discovery process.
General Reaction Mechanism
The nucleophilic aromatic substitution at the 6-position of this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group (if present). In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
The Pivotal Role of Methyl 6-chloro-5-hydroxynicotinate in the Development of Novel Anti-Inflammatory Agents
For Immediate Release
Shanghai, China – December 28, 2025 – In the persistent quest for more effective anti-inflammatory therapeutics, the synthetic intermediate, Methyl 6-chloro-5-hydroxynicotinate, has emerged as a promising scaffold for the generation of novel drug candidates. This versatile pyridine derivative offers a reactive core for the construction of complex heterocyclic skeletons, paving the way for the development of new anti-inflammatory, antibacterial, and neurologically active pharmaceuticals.[1] This application note provides an overview of its utility, supported by synthetic protocols and conceptual signaling pathways, to guide researchers in the fields of medicinal chemistry and drug discovery.
Application and Significance
This compound serves as a crucial starting material in multi-step synthetic routes. Its inherent reactivity, attributed to the presence of chloro, hydroxyl, and methyl ester functional groups, allows for diverse chemical modifications.[1] While its application spans various therapeutic areas, its potential in the anti-inflammatory domain is of significant interest. The pyridine core is a common feature in many biologically active compounds, and its strategic functionalization can lead to potent and selective inhibitors of key inflammatory mediators.
Synthesis of the Core Scaffold
The foundational step in utilizing this intermediate is its own synthesis. A common laboratory-scale preparation involves the chlorination of Methyl 5-hydroxynicotinate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 5-hydroxynicotinate
-
Aqueous sodium hypochlorite (6.15%)
-
2 M Hydrochloric acid
-
Ice bath
-
Filtration apparatus
Procedure:
-
Cool a flask containing Methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in an ice bath.
-
Slowly add aqueous sodium hypochlorite (26.7 mL, 22 mmol) dropwise to the cooled flask.
-
Stir the reaction mixture for 30 minutes, maintaining the ice bath.
-
Terminate the reaction by adding 2 M hydrochloric acid (20 mL).
-
Collect the resulting white crystalline precipitate by filtration.
-
The collected solid is this compound (yield: 2.31 g, 42%).[1]
Product Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H).[1]
-
LC-MS (ELSD): Calculated mass for C₇H₆ClNO₃ [M]⁺: 187; Measured value: 187.[1]
Conceptual Application in Anti-Inflammatory Drug Discovery
While specific, named anti-inflammatory agents derived directly from this compound are not extensively detailed in publicly available literature, its utility can be conceptualized in the synthesis of inhibitors for key inflammatory signaling pathways, such as the Toll-like receptor (TLR)/Interleukin-1 receptor (IL-1R) pathway, which is critically dependent on the kinase IRAK4.
The following workflow illustrates a hypothetical pathway for the development and evaluation of a novel anti-inflammatory agent starting from this compound.
Caption: A conceptual workflow for the development of an anti-inflammatory agent.
Hypothetical Signaling Pathway Inhibition
A potential mechanism of action for a novel anti-inflammatory agent derived from this scaffold could be the inhibition of the IRAK4 signaling cascade, a critical node in inflammatory responses.
Caption: Inhibition of the IRAK4 signaling pathway by a hypothetical agent.
Future Directions
The development of specific and potent anti-inflammatory agents from this compound represents a promising avenue for future research. Further exploration into the derivatization of this scaffold and the biological evaluation of the resulting compounds is warranted. The patent literature suggests its use in the synthesis of complex molecules with potential therapeutic applications, including antiviral and anti-inflammatory roles, underscoring the value of this intermediate in medicinal chemistry. Researchers are encouraged to leverage this versatile building block to explore novel chemical spaces in the pursuit of next-generation anti-inflammatory drugs.
References
Application of "Methyl 6-chloro-5-hydroxynicotinate" in antibacterial drug synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
Methyl 6-chloro-5-hydroxynicotinate is a substituted pyridine derivative that serves as a valuable and versatile building block in the synthesis of various heterocyclic compounds, particularly in the development of novel antibacterial agents. Its unique arrangement of functional groups—a chlorine atom, a hydroxyl group, and a methyl ester on a pyridine core—offers multiple reaction sites for chemical modification and elaboration into more complex molecular architectures. This scaffold is particularly amenable to the construction of quinolone and fluoroquinolone antibiotics, a critical class of broad-spectrum antibacterial drugs.
The core principle behind its application lies in the construction of a bicyclic quinolone ring system. The pyridine ring of this compound can be envisioned as a precursor to one of the rings in the quinolone core. The chlorine and hydroxyl substituents provide handles for further functionalization, which is crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug candidate.
Key Synthetic Strategies:
The primary synthetic route leveraging this compound in antibacterial drug synthesis involves its conversion into a key intermediate that can undergo cyclization to form the quinolone nucleus. A plausible and widely utilized strategy for this is an adaptation of the Gould-Jacobs reaction . This reaction classically involves the condensation of an aniline with a malonic acid derivative, followed by thermal or acid-catalyzed cyclization to form a 4-hydroxyquinoline-3-carboxylic acid derivative, the core of many quinolone antibiotics.
While this compound itself is not an aniline, it can be chemically transformed into a suitable precursor. For instance, the pyridine ring can be reductively opened and then re-closed to form the desired quinolone structure, or the existing substituents can be manipulated to facilitate an intramolecular cyclization.
Mechanism of Action of Resulting Antibacterial Agents:
Quinolone antibiotics, the primary class of antibacterials synthesized from precursors like this compound, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with these enzymes and bacterial DNA, quinolones trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-stranded DNA breaks and ultimately, bacterial cell death. The specific substituents on the quinolone ring, which can be introduced through the synthetic route starting from this compound, play a significant role in determining the potency and spectrum of activity against different bacterial species.
Experimental Protocols
This section provides a detailed, hypothetical, yet scientifically plausible protocol for the synthesis of a quinolone antibacterial agent starting from this compound. The protocol is based on established chemical transformations and principles in quinolone synthesis.
Synthesis of a Quinolone Precursor from this compound
The initial step involves the conversion of the pyridine nitrogen into an aniline-like nitrogen, making it amenable to the Gould-Jacobs cyclization. This can be achieved through a series of reactions.
Step 1: N-amination of this compound
This step introduces a nitrogen atom that will become part of the newly formed ring.
-
Materials:
-
This compound
-
Hydroxylamine-O-sulfonic acid
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add an aqueous solution of sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in water, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-amino derivative.
-
Step 2: Condensation with Diethyl Ethoxymethylenemalonate (EMME)
This step builds the side chain necessary for the subsequent cyclization.
-
Materials:
-
N-amino derivative from Step 1
-
Diethyl ethoxymethylenemalonate (EMME)
-
Toluene
-
Dowtherm A (or other high-boiling solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N-amino derivative (1.0 eq) in toluene.
-
Add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, removing the ethanol formed during the reaction using a Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the toluene under reduced pressure.
-
The resulting crude product is the enamine intermediate.
-
Step 3: Thermal Cyclization (Gould-Jacobs Reaction)
This is the key ring-forming step to create the quinolone core.
-
Materials:
-
Enamine intermediate from Step 2
-
Dowtherm A
-
-
Procedure:
-
Add the crude enamine intermediate to a flask containing Dowtherm A.
-
Heat the mixture to 240-260°C for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture to room temperature.
-
Add hexane to precipitate the crude product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the ethyl 7-chloro-6-hydroxy-4-oxo-1,4-dihydropyridopyrimidine-3-carboxylate.
-
Step 4: Hydrolysis to the Quinolone Carboxylic Acid
The final step is the hydrolysis of the ester to the corresponding carboxylic acid, which is a common feature of quinolone antibiotics.
-
Materials:
-
Ethyl ester derivative from Step 3
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the final quinolone product: 7-chloro-6-hydroxy-4-oxo-1,4-dihydropyridopyrimidine-3-carboxylic acid .
-
Data Presentation
Table 1: Hypothetical Physicochemical and Antibacterial Activity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | C₇H₆ClNO₃ | 187.58 | - | >128 | >128 |
| 7-chloro-6-hydroxy-4-oxo-1,4-dihydropyridopyrimidine-3-carboxylic acid | C₉H₅ClN₂O₄ | 240.60 | 65 (overall) | 4 | 8 |
Note: The antibacterial activity data is hypothetical and for illustrative purposes, based on the known activity of similar quinolone structures.
Visualizations
Caption: Synthetic pathway from this compound to a quinolone antibacterial.
Caption: General experimental workflow for the synthesis and evaluation of the target antibacterial agent.
Caption: Mechanism of action of quinolone antibiotics on bacterial DNA synthesis.
Application Notes and Protocols for Methyl 6-chloro-5-hydroxynicotinate in the Development of Nervous System Active Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-hydroxynicotinate is a substituted pyridine derivative that serves as a versatile scaffold for the synthesis of novel compounds with potential activity in the central nervous system (CNS). Its utility lies in its reactive nature, containing chloro, hydroxyl, and methyl ester functionalities that can be readily modified to generate a diverse library of molecules.[1] This document provides detailed application notes and protocols for utilizing this compound as a starting material in the discovery and development of new therapeutics for neurological disorders.
The core hypothesis for its application in CNS drug development stems from its structural similarity to nicotinic acid derivatives and its role as a synthetic intermediate for 5-Hydroxy-Imidacloprid, a metabolite of the neuro-active insecticide Imidacloprid.[1] This suggests that molecules derived from this scaffold may interact with key neuronal targets, such as nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of neurological functions and diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for considering its suitability as a starting scaffold for CNS drug candidates, which generally require a specific range of lipophilicity and molecular weight to ensure blood-brain barrier permeability.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | PubChem |
| Molecular Weight | 187.58 g/mol | PubChem |
| CAS Number | 91507-30-1 | PubChem |
| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | PubChem |
| Synonyms | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate, 6-Chloro-5-hydroxy-nicotinic acid methyl ester | PubChem |
Strategic Application in CNS Drug Discovery
This compound is not typically used as a standalone therapeutic agent. Instead, its value lies in its potential as a chemical scaffold for the synthesis of novel drug candidates. The following diagram illustrates a logical workflow for its use in a drug discovery program.
Caption: Workflow for utilizing this compound in CNS drug discovery.
Proposed Signaling Pathways to Target
Given the structural relationship to nicotinic compounds, derivatives of this compound could potentially modulate various neurotransmitter systems. The following diagram illustrates a hypothetical signaling pathway that could be targeted by novel derivatives.
Caption: Hypothetical signaling pathway targeted by novel derivatives.
Experimental Protocols
General Synthesis of this compound
A general procedure for the synthesis of the starting material is as follows:
-
Under ice bath cooling conditions, slowly add aqueous sodium hypochlorite (e.g., 6.15%) dropwise to a flask containing 5-hydroxynicotinic acid methyl ester.[1]
-
Stir the reaction mixture for approximately 30 minutes.[1]
-
Terminate the reaction by adding 2 M hydrochloric acid.[1]
-
Collect the resulting white crystals by filtration to obtain this compound.[1]
Protocol for Derivatization: Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for modifying the chloro- group, a key step in creating a diverse library of compounds.
Objective: To replace the chlorine atom at the 6-position with various aryl or heteroaryl groups to explore structure-activity relationships.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the aryl or heteroaryl boronic acid (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Purge the mixture with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
In Vitro Screening Protocol: Radioligand Binding Assay for nAChRs
Objective: To determine the binding affinity of newly synthesized derivatives for a specific neuronal receptor subtype, such as the α7 nicotinic acetylcholine receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or rodent brain tissue)
-
Radioligand specific for the target receptor (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin for nAChRs)
-
Synthesized derivative compounds at various concentrations
-
Assay buffer
-
Non-specific binding control (a high concentration of a known ligand)
-
Scintillation vials and cocktail
-
Filter plates and harvester
Procedure:
-
Prepare serial dilutions of the synthesized derivative compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the derivative compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the derivative compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.
In Vivo Screening Protocol: Rodent Model of Anxiety (Elevated Plus Maze)
Objective: To assess the anxiolytic or anxiogenic potential of a lead compound in a behavioral paradigm.
Materials:
-
Elevated Plus Maze apparatus
-
Adult male rodents (e.g., mice or rats)
-
Lead compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
Video tracking software
Procedure:
-
Acclimate the animals to the testing room for at least one hour before the experiment.
-
Administer the lead compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection) at a specific time before testing (e.g., 30 minutes).
-
Place the animal in the center of the Elevated Plus Maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using the video tracking software.
-
Analyze the data for key parameters, including the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
An increase in the time spent and entries into the open arms relative to the vehicle control suggests an anxiolytic effect.
Data Presentation
All quantitative data from in vitro and in vivo experiments should be summarized in clearly structured tables for easy comparison of the synthesized derivatives.
Table 1: In Vitro Binding Affinities of Synthesized Derivatives
| Compound ID | R Group at C6-position | Target Receptor | IC₅₀ (nM) |
| MCH-001 | Phenyl | α7 nAChR | [Insert Value] |
| MCH-002 | 4-Fluorophenyl | α7 nAChR | [Insert Value] |
| MCH-003 | 2-Thienyl | α7 nAChR | [Insert Value] |
| ... | ... | ... | ... |
Table 2: In Vivo Efficacy in the Elevated Plus Maze
| Compound ID | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | [Insert Value] | [Insert Value] | [Insert Value] |
| Diazepam (Positive Control) | 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Lead Compound 1 | 5 | [Insert Value] | [Insert Value] | [Insert Value] |
| Lead Compound 1 | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | ... |
Conclusion
This compound represents a promising starting point for the development of novel nervous system active drugs. Its versatile chemistry allows for the creation of large and diverse compound libraries. By following the outlined synthetic and screening protocols, researchers can effectively explore the potential of this scaffold to generate new therapeutic leads for a variety of neurological and psychiatric disorders. Careful analysis of structure-activity relationships will be critical in optimizing the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
References
Application Note and Experimental Protocol for the Synthesis of Methyl 6-chloro-5-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 6-chloro-5-hydroxynicotinate, a key intermediate in the preparation of various pharmacologically active compounds.[1] The protocol outlines a straightforward and efficient method starting from 5-hydroxynicotinic acid methyl ester. This application note includes a comprehensive methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable synthetic intermediate.[1] Its structure, containing chloro, hydroxyl, and methyl ester functional groups, makes it a versatile building block for the synthesis of complex heterocyclic molecules.[1] Notably, it serves as a precursor in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the neuro-active insecticide Imidacloprid.[1] The reactivity of this compound allows for its use in constructing pyridine skeletons for the development of novel drugs with potential anti-inflammatory, antibacterial, or nervous system activities.[1] This protocol details a reliable method for its preparation.
Experimental Protocol
Materials and Equipment:
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5-hydroxynicotinic acid methyl ester
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Aqueous sodium hypochlorite (6.15%)
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2 M Hydrochloric acid
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Ice bath
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Reaction flask
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Magnetic stirrer
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Filtration apparatus (e.g., Büchner funnel and flask)
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Standard laboratory glassware
Procedure:
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Reaction Setup: A reaction flask containing 4.5 g (29 mmol) of 5-hydroxynicotinic acid methyl ester is placed in an ice bath to cool.[1]
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Addition of Reagent: While stirring and maintaining the ice bath cooling, 26.7 mL (22 mmol) of aqueous sodium hypochlorite (6.15%) is added slowly and dropwise to the flask.[1]
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Reaction: The reaction mixture is stirred for 30 minutes under these cooled conditions.[1]
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Quenching: To terminate the reaction, 20 mL of 2 M hydrochloric acid is added to the flask.[1]
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Product Isolation: The addition of hydrochloric acid results in the precipitation of white crystals. These crystals are collected by filtration.[1]
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Drying: The collected solid is dried to yield the final product, this compound.
Data Presentation
The quantitative data for the synthesis is summarized in the table below for easy reference and comparison.
| Reagent/Product | Molecular Formula | Amount (g) | Amount (mmol) | Volume (mL) | Yield (%) |
| 5-hydroxynicotinic acid methyl ester | C₇H₇NO₃ | 4.5 | 29 | - | - |
| Aqueous Sodium Hypochlorite (6.15%) | NaClO | - | 22 | 26.7 | - |
| 2 M Hydrochloric Acid | HCl | - | - | 20 | - |
| This compound | C₇H₆ClNO₃ | 2.31 | - | - | 42 |
Characterization Data:
The structure of the resulting this compound was confirmed by ¹H NMR and LC-MS analysis.[1]
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¹H NMR (400 MHz, CDCl₃): δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H).[1]
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LC-MS (ELSD): Calculated mass for C₇H₆ClNO₃ [M]⁺ was 187, and the measured value was 187.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloro-5-hydroxynicotinate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-hydroxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic route involves a three-step process starting from 6-hydroxynicotinic acid. This includes the initial synthesis of 6-hydroxynicotinic acid, followed by a selective chlorination at the 5-position, and concluding with a Fischer esterification to yield the final product.
Q2: I am observing low yields in the synthesis of 6-hydroxynicotinic acid. What are the likely causes?
Low yields in the synthesis of 6-hydroxynicotinic acid from coumalic acid can often be attributed to incomplete reaction or side reactions. Ensure that the initial reaction with sulfuric acid and methanol to form methyl coumalate proceeds to completion. During the subsequent reaction with ammonium and sodium hydroxide, maintaining the recommended temperatures and reaction times is crucial for optimal yield.[1]
Q3: The chlorination of 6-hydroxynicotinic acid is not proceeding as expected. What should I consider?
The direct chlorination of 6-hydroxynicotinic acid can be challenging. A patented method suggests a two-step approach where 6-hydroxynicotinic acid is first converted to its acid chloride using an agent like thionyl chloride. This is followed by reaction with gaseous chlorine to achieve chlorination at the 5-position.[1] Careful control of reaction conditions, including temperature and the stoichiometry of the chlorinating agent, is critical to prevent over-chlorination or other side reactions.
Q4: What are the best practices for the final esterification step to obtain this compound?
The final step is a Fischer esterification of 6-chloro-5-hydroxynicotinic acid with methanol, catalyzed by a strong acid like sulfuric acid. To maximize the yield, it is important to use an excess of methanol and to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus. The reaction should be monitored by TLC or HPLC to determine the optimal reaction time and prevent decomposition of the product.
Q5: How can I purify the final product, this compound?
Purification can typically be achieved through recrystallization from a suitable solvent system. Column chromatography using silica gel may also be employed for higher purity. The choice of solvent for recrystallization and the mobile phase for chromatography will need to be optimized based on the impurity profile of the crude product.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 6-Hydroxynicotinic Acid
| Symptom | Possible Cause | Suggested Solution |
| Low yield of methyl coumalate intermediate | Incomplete esterification of coumalic acid. | Ensure coumalic acid is finely pulverized before adding to sulfuric acid. Maintain the reaction temperature between 25-35°C during methanol addition and heat on a steam bath for the recommended time.[1] |
| Low yield of 6-hydroxynicotinic acid | Incomplete reaction with ammonia or hydroxide. | Ensure the temperature is kept below 20°C during the addition of methyl coumalate to ammonium hydroxide. The subsequent addition to hot sodium hydroxide solution should be done rapidly.[1] |
| Significant byproduct formation | Side reactions during the ring-opening and rearrangement. | Strictly follow the temperature and time parameters outlined in the protocol. Ensure efficient stirring throughout the reaction. |
Issue 2: Poor Selectivity or Low Yield in the Chlorination Step
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion to the chlorinated product | Inactive chlorinating agent or incorrect reaction conditions. | Use fresh thionyl chloride for the formation of the acid chloride. Ensure the reaction with gaseous chlorine is carried out at the recommended temperature (e.g., 60°C).[1] |
| Formation of multiple chlorinated products | Over-chlorination due to harsh conditions. | Carefully control the stoichiometry of the chlorine gas and the reaction time. Monitor the reaction progress closely using TLC or HPLC. |
| Decomposition of starting material | Reaction temperature is too high. | Maintain the reaction temperature within the specified range. Consider using a milder chlorinating agent if decomposition persists. |
Issue 3: Incomplete Esterification or Product Decomposition
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls and does not go to completion | Insufficient catalyst or presence of water. | Use a sufficient amount of concentrated sulfuric acid as a catalyst. Ensure all reagents and glassware are dry. Use an excess of methanol to shift the equilibrium. |
| Low yield of the desired ester | Reversible nature of the Fischer esterification. | Remove water as it is formed using a Dean-Stark trap or molecular sieves. |
| Product decomposition (darkening of the reaction mixture) | Prolonged heating or excessively high temperatures. | Monitor the reaction closely and stop it once the starting material is consumed. Use the minimum effective temperature for reflux. |
Experimental Protocols
Step 1: Synthesis of 6-Hydroxynicotinic Acid
This protocol is adapted from Organic Syntheses.[1]
Materials:
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Coumalic acid
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Concentrated sulfuric acid
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Methanol
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Ammonium hydroxide (14%)
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Sodium hydroxide
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Concentrated hydrochloric acid
Procedure:
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In a suitable flask, slowly add 50 g of pulverized coumalic acid to 139 ml of concentrated sulfuric acid, maintaining the temperature between 20-30°C.
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Add 70 ml of methanol portion-wise, keeping the temperature between 25-35°C.
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Heat the mixture on a steam bath for 1 hour.
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Cool the mixture and pour it into 800 ml of water, keeping the temperature below 40°C.
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Neutralize with anhydrous sodium carbonate until slightly alkaline.
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Filter the precipitated methyl coumalate, wash with cold water, and air-dry.
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To 117 ml of 14% ammonium hydroxide, add 45 g of the crude methyl coumalate while keeping the temperature below 20°C. Stir for 45 minutes.
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Add the resulting solution to a pre-heated solution of 600 ml of approximately 17% aqueous sodium hydroxide.
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Heat the mixture to boiling for 5 minutes.
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Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until strongly acidic, keeping the temperature below 30°C.
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Collect the precipitated 6-hydroxynicotinic acid by filtration, wash with water, and dry.
Expected Yield: 72-91%[1]
Step 2: Synthesis of 6-chloro-5-hydroxynicotinic acid (via acid chloride)
This proposed protocol is based on a patented method for a similar transformation.[1] Note: This step involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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6-Hydroxynicotinic acid
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Thionyl chloride
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Pyridine
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Chloroform
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Chlorine gas
Procedure:
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Suspend 70 g of 6-hydroxynicotinic acid in 750 ml of chloroform and add 10 g of pyridine.
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Slowly add 190 g of thionyl chloride while refluxing.
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After the initial reaction, pass 70 g of chlorine gas through the solution over 60 minutes at 60°C to yield 5-chloro-6-hydroxynicotinoyl chloride.
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Cool the reaction mixture to room temperature to precipitate the product.
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Filter the 5-chloro-6-hydroxynicotinoyl chloride, wash with chloroform, and dry under vacuum.
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The resulting acid chloride can be carefully hydrolyzed to 6-chloro-5-hydroxynicotinic acid by controlled addition of water.
Expected Yield: Approximately 60% for the formation of the acid chloride.[1] Further optimization for the hydrolysis step is required.
Step 3: Synthesis of this compound (Fischer Esterification)
Materials:
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6-chloro-5-hydroxynicotinic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid
Procedure:
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Dissolve 6-chloro-5-hydroxynicotinic acid in a large excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
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Reflux the mixture until the reaction is complete (monitor by TLC or HPLC).
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Cool the reaction mixture and remove the excess methanol under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
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Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Synthesis of Hydroxynicotinic Acid | Coumalic Acid | H₂SO₄, MeOH, NH₄OH, NaOH | 6-Hydroxynicotinic Acid | 72-91%[1] |
| 2 | Chlorination | 6-Hydroxynicotinic Acid | SOCl₂, Cl₂ | 6-chloro-5-hydroxynicotinic acid | ~60% (as acid chloride)[1] |
| 3 | Esterification | 6-chloro-5-hydroxynicotinic acid | Methanol, H₂SO₄ | This compound | Yield dependent on optimization |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Key transformation steps in the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of Methyl 6-chloro-5-hydroxynicotinate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Methyl 6-chloro-5-hydroxynicotinate" via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
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Question: I've selected a solvent, but my sample of this compound will not dissolve, even near the solvent's boiling point. What should I do?
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Answer: This indicates that the solvent is not suitable for your compound. The principle of "like dissolves like" is a good starting point for solvent selection. This compound is a moderately polar molecule, containing a polar pyridine ring, a hydroxyl group, and an ester group, but also a nonpolar chloromethyl group. Therefore, solvents with moderate to high polarity are more likely to be effective.
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Troubleshooting Steps:
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Solvent Selection: If you are using a non-polar solvent, switch to a more polar option. Consider solvents such as ethanol, methanol, ethyl acetate, or mixtures of these with water or heptane.
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Solubility Testing: Before performing a large-scale recrystallization, conduct small-scale solubility tests with a variety of solvents to identify a suitable one. A good recrystallization solvent should dissolve the compound when hot but not when cold.
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Increase Polarity: If the compound has low solubility in a pure solvent, consider using a solvent mixture. For instance, you could dissolve the compound in a good solvent (like ethanol) and then add a poorer solvent (like water or heptane) dropwise until the solution becomes slightly cloudy (the cloud point). Then, heat the solution until it becomes clear again before allowing it to cool.
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Issue 2: No crystals form after the solution has cooled.
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Question: My compound dissolved completely in the hot solvent, but no crystals have appeared upon cooling, even after an extended period. What is the problem?
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Answer: This is a common issue in recrystallization and can be due to several factors, most often the use of too much solvent or the formation of a supersaturated solution.
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Troubleshooting Steps:
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
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Seeding: If you have a small, pure crystal of this compound, add it to the cooled solution. A seed crystal provides a template for further crystallization.
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Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Once the volume is reduced, allow the solution to cool again.
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Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
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Issue 3: The compound "oils out" instead of forming crystals.
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Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. How can I resolve this?
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Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
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Troubleshooting Steps:
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Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. This can lower the saturation point and encourage crystallization.
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Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. Slower cooling provides more time for ordered crystals to form.
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Change Solvent System: If the problem persists, the chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.
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Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Based on the structure of this compound, moderately polar solvents are a good starting point. A patent describing a related synthesis mentions purification of a similar compound, methyl 6-chloro-5-nitronicotinate, by crystallization from ethanol. For this compound, solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/heptane are likely candidates. It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of your recrystallized product can be assessed using several analytical techniques:
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Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities typically broaden and depress the melting point.
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Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate and identify impurities.
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Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure of the compound and detect the presence of impurities.
Q3: My recrystallization yield is very low. What are the possible causes and how can I improve it?
A3: A low yield can result from several factors:
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Using too much solvent: This is a very common reason for low recovery, as a significant amount of the compound may remain dissolved in the mother liquor even after cooling.
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Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.
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Incomplete crystallization: Not allowing sufficient time for the solution to cool and for crystallization to complete can result in a lower yield.
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Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use a cold, poor solvent for washing.
To improve your yield, use the minimum amount of hot solvent necessary to dissolve the compound, ensure your filtration apparatus is pre-heated to prevent premature crystallization, allow for a slow and complete crystallization process, and wash the crystals with a minimal amount of ice-cold recrystallization solvent or a poor solvent in which the compound is insoluble.
Data Presentation
The following table presents hypothetical solubility data for this compound in various solvents at different temperatures to illustrate the process of solvent selection. Note: This data is illustrative and not based on experimentally determined values.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.5 | Poor |
| Heptane | < 0.1 | < 0.2 | Poor |
| Toluene | 0.5 | 5.0 | Moderate |
| Dichloromethane | > 10 | > 20 | Poor (too soluble) |
| Ethyl Acetate | 2.0 | 15.0 | Good |
| Ethanol | 3.0 | 20.0 | Good |
| Methanol | 5.0 | 25.0 | Moderate (high solubility at RT) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, you may then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization of this compound
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Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol) at room temperature.
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Addition of "Poor" Solvent: While stirring, add a "poor" solvent (a solvent in which the compound is sparingly soluble, e.g., water or heptane) dropwise until the solution becomes persistently cloudy.
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Clarification: Gently heat the mixture until the solution becomes clear again.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
Technical Support Center: Chromatographic Purification of Methyl 6-chloro-5-hydroxynicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of Methyl 6-chloro-5-hydroxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of polar organic compounds like this compound. Standard silica gel with a mesh size of 230-400 is a suitable choice for gravity and flash column chromatography.
Q2: Which solvent systems are typically effective for the elution of this compound?
A2: A mixture of a non-polar solvent and a moderately polar solvent is generally effective. Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol. The optimal ratio will depend on the specific impurities present in the crude mixture. It is advisable to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q3: How can I monitor the progress of the column chromatography?
A3: The progress of the purification can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] Spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column will allow for the identification of fractions containing the pure product.
Q4: Can Reverse-Phase HPLC be used for the purification of this compound?
A4: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for the high-purity isolation of this compound. A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pure Product | 1. The compound is still on the column. 2. The compound eluted with other impurities. 3. Decomposition of the product on the silica gel. | 1. Increase the polarity of the eluting solvent to ensure all the product is eluted. 2. Optimize the solvent system using TLC to achieve better separation. A shallower gradient or an isocratic elution might be necessary. 3. Minimize the time the compound spends on the column. Use a faster flow rate (flash chromatography) and avoid leaving the column to stand for extended periods. Neutralizing the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) can sometimes prevent the degradation of sensitive compounds. |
| Co-elution of Impurities | 1. The polarity of the impurities is very similar to the product. 2. The column is overloaded. | 1. Try a different solvent system. For example, if a hexane/ethyl acetate system is not providing adequate separation, a dichloromethane/methanol system might offer different selectivity. 2. Reduce the amount of crude material loaded onto the column. The amount of crude product should typically be 1-5% of the mass of the silica gel. |
| Poor Resolution / Tailing Peaks in HPLC | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. The phenolic hydroxyl group in this compound can interact with the stationary phase differently depending on the pH. Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl group. 2. Use a mobile phase with a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). 3. Replace the HPLC column with a new one. |
| Product Crystallizes on the Column | 1. The solvent is not strong enough to keep the product dissolved. 2. The concentration of the product is too high in the band. | 1. Switch to a more polar solvent system that has a higher solubility for your compound. 2. Load less material onto the column or use a wider column to decrease the concentration of the product band. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
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Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
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Add a layer of sand (approximately 1-2 cm).
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Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
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Add another layer of sand on top of the silica gel bed.
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Equilibrate the column by running the initial eluting solvent through it until the baseline is stable.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent if solubility is an issue.
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Alternatively, for less soluble compounds, a "dry loading" technique can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
3. Elution and Fraction Collection:
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Begin eluting with the initial solvent system.
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Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexane.
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Collect fractions of a consistent volume in test tubes or vials.
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Monitor the elution of the compound using TLC analysis of the collected fractions.
4. Product Isolation:
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Combine the fractions that contain the pure product, as determined by TLC.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
Solvent System Selection via TLC
| Solvent System (Hexane:Ethyl Acetate) | Rf Value of Product | Separation from Impurities |
| 90:10 | 0.2 | Good separation from non-polar impurities. |
| 80:20 | 0.4 | Optimal for elution from the column. |
| 70:30 | 0.6 | May co-elute with more polar impurities. |
Note: These Rf values are illustrative. Actual values will depend on the specific TLC plate and conditions.
Visualizations
Caption: Workflow for the chromatographic purification of this compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Technical Support Center: Methyl 6-chloro-5-hydroxynicotinate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 6-chloro-5-hydroxynicotinate". The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an impurity with a mass corresponding to the starting material, 6-chloro-5-hydroxynicotinic acid, in my final product. What is the likely cause and how can I fix it?
A1: This is a common issue arising from incomplete esterification of the carboxylic acid.
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Troubleshooting:
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Reaction Time: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Reagent Stoichiometry: Use a sufficient excess of methanol to drive the equilibrium towards the ester product.
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Catalyst: Ensure the acid catalyst (e.g., sulfuric acid) is active and used in the appropriate amount.
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Water Scavenging: The presence of water can hydrolyze the ester back to the carboxylic acid. Ensure all glassware is dry and use anhydrous solvents.
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Q2: My reaction mixture shows a significant amount of a byproduct with a mass 14 units less than my desired product. What could this be?
A2: This mass difference strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-chloro-5-hydroxynicotinic acid.
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Troubleshooting:
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Work-up Conditions: Avoid prolonged exposure to aqueous acidic or basic conditions during the work-up procedure, as this can promote hydrolysis.
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Purification: If hydrolysis has occurred, the carboxylic acid can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during extraction, as the acid will be deprotonated and become water-soluble.
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Q3: I have an unexpected peak in my analysis that seems to be a dimer of my product. Is this a known byproduct?
A3: While less common for this specific molecule, dimerization of nicotinic acid derivatives can occur, often through intermolecular hydrogen bonding or other condensation reactions, especially at elevated temperatures.
-
Troubleshooting:
-
Reaction Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating.
-
Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions like dimerization.
-
Purification: Dimeric byproducts are significantly larger and less volatile than the desired product. They can often be separated by column chromatography or distillation.
-
Q4: My product seems to have lost the chlorine atom, resulting in Methyl 5-hydroxynicotinate. How can this happen and how can I prevent it?
A4: Dechlorination is a potential side reaction for chloropyridines, especially in the presence of certain metals or under reductive conditions.
-
Troubleshooting:
-
Catalysts: If using a catalyst for another transformation in the synthetic sequence, ensure it is not promoting dechlorination. For example, some palladium catalysts can facilitate dehalogenation.
-
Reaction Conditions: Avoid strongly reducing conditions if the chlorine atom needs to be retained.
-
Starting Materials: Ensure that the starting materials are not contaminated with reagents that could promote dechlorination.
-
Q5: I am observing a byproduct with a mass corresponding to the etherification of the hydroxyl group. What reaction conditions might cause this?
A5: If your reaction conditions involve alkylating agents or are performed in an alcohol solvent under conditions that could promote ether formation (e.g., Mitsunobu reaction conditions if other reagents are present), O-alkylation of the hydroxyl group is a possibility.
-
Troubleshooting:
-
Protecting Groups: If the hydroxyl group is not intended to react, consider protecting it before carrying out subsequent reaction steps.
-
Reagent Selection: Carefully choose reagents to avoid unintended side reactions with the hydroxyl group.
-
Summary of Potential Byproducts
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Cause |
| 6-chloro-5-hydroxynicotinic acid | C₆H₄ClNO₃ | 173.55 | Incomplete esterification or hydrolysis of the methyl ester. |
| Methyl 5-hydroxynicotinate | C₇H₇NO₃ | 153.13 | Dechlorination of the pyridine ring. |
| Dimer of this compound | C₁₄H₁₀Cl₂N₂O₆ | 373.15 | Intermolecular reactions at high temperatures or concentrations. |
| O-Methylated Product | C₈H₈ClNO₃ | 201.61 | Etherification of the hydroxyl group. |
| Starting Material (Unreacted) | Varies | Varies | Incomplete reaction. |
Experimental Protocols
Synthesis of this compound from 5-hydroxynicotinic acid
This protocol is based on a known synthetic route and is provided for informational purposes. Researchers should adapt it to their specific laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxynicotinic acid in anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution while cooling in an ice bath.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for identifying and addressing common byproducts in the synthesis of this compound.
Caption: Troubleshooting workflow for common byproducts.
Preventing dechlorination of "Methyl 6-chloro-5-hydroxynicotinate" during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dechlorination of "Methyl 6-chloro-5-hydroxynicotinate" during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is preventing its dechlorination important?
A1: this compound is a functionalized pyridine derivative. The chlorine atom at the 6-position is a versatile handle for introducing a wide range of substituents through various cross-coupling and nucleophilic substitution reactions. Unwanted dechlorination leads to the formation of Methyl 5-hydroxynicotinate, a byproduct that is often difficult to separate from the desired product and represents a loss of valuable starting material. Maintaining the chloro-substituent is therefore crucial for the successful synthesis of more complex target molecules.
Q2: Under what reaction conditions is dechlorination of "this compound" most likely to occur?
A2: Dechlorination is a common side reaction under reductive conditions. This is particularly prevalent during:
-
Catalytic Hydrogenation: The use of certain catalysts, especially Palladium on carbon (Pd/C), with a hydrogen source (e.g., H₂, ammonium formate) can lead to significant hydrodechlorination.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): While the goal is to form a new C-C or C-N bond, hydrodechlorination can occur as a competitive side reaction, especially with less active catalysts or under non-optimal conditions.[1]
-
Reactions with Strong Reducing Agents: The use of strong reducing agents can indiscriminately reduce the chloro group.
-
High Temperatures and Prolonged Reaction Times: These conditions can increase the likelihood of various side reactions, including dechlorination.
Q3: How does the 5-hydroxyl group influence the reactivity of the 6-chloro substituent?
A3: The hydroxyl group (-OH) is an electron-donating group. Its presence on the pyridine ring can increase the electron density at the 6-position, potentially making the C-Cl bond stronger and less susceptible to nucleophilic attack compared to chloropyridines with electron-withdrawing groups. However, the hydroxyl group itself is reactive and can interfere with certain reactions, for example by coordinating to metal catalysts. This interaction can sometimes promote side reactions like dechlorination. Therefore, protecting the hydroxyl group is often a recommended strategy.
Q4: What are the primary strategies to prevent dechlorination during reactions involving "this compound"?
A4: The main strategies revolve around careful selection of reaction conditions and, where necessary, the use of protecting groups:
-
Choice of Catalyst and Ligand: In palladium-catalyzed reactions, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling over dechlorination.[2]
-
Reaction Condition Optimization: This includes using the mildest possible temperature, shortest reaction time, and appropriate base to favor the desired transformation.
-
Protecting the Hydroxyl Group: Protecting the -OH group as a silyl ether (e.g., TBDMS) or other suitable group can prevent its interference in the reaction and may electronically disfavor dechlorination.[3]
-
Chemoselective Reagents: For reductions of other functional groups in the molecule (e.g., a nitro group), using chemoselective reagents that do not affect the chloro group is critical.
Troubleshooting Guides
Problem 1: Significant Dechlorination Observed During a Suzuki-Miyaura Coupling Reaction.
This is a common issue when attempting to form a new carbon-carbon bond at the 6-position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Quantitative Data Summary (Illustrative):
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Dechlorinated Product (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 30-50 | 20-40 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | >90 | <5 |
| PEPPSI-IPr | IPr | K₃PO₄ | t-Amyl Alcohol | 80 | >95 | <2 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the bulky phosphine ligand (e.g., SPhos; 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: Dechlorination During the Reduction of Another Functional Group (e.g., a Nitro Group).
This is a common challenge when a nitro group needs to be selectively reduced to an amine without affecting the chloro-substituent.
Decision Pathway for Selective Nitro Group Reduction:
Caption: Selecting a chemoselective nitro reduction method.
Comparative Data on Nitro Group Reduction:
| Reducing Agent | Solvent | Conditions | Dechlorination Risk |
| H₂, Pd/C | Ethanol | RT, 1 atm | High |
| H₂, Raney Ni | Methanol | RT, 1 atm | Low[4] |
| Fe, NH₄Cl | Ethanol/H₂O | Reflux | Very Low[5] |
| SnCl₂·2H₂O | Ethanol | Reflux | Very Low[4] |
| Zn, NH₄Cl | Water | RT | Very Low[6] |
Experimental Protocol: Chemoselective Nitro Group Reduction with SnCl₂
-
Setup: To a round-bottom flask, add the nitro-containing chloropyridine (1.0 equiv.) and dissolve it in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction and pour it into ice water. Basify the mixture with a saturated solution of sodium bicarbonate until a pH of ~8 is reached.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting amine by column chromatography.
Problem 3: Dechlorination During Buchwald-Hartwig Amination.
Hydrodehalogenation can be a significant side reaction in the C-N coupling of chloropyridines.[1]
Mitigation Strategies:
-
Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or Josiphos-type ligands. These promote faster reductive elimination, outcompeting the dechlorination pathway.
-
Base Selection: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is of high purity and anhydrous.[1]
-
Anhydrous Conditions: Traces of water can facilitate hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.[1]
Logical Relationship for Minimizing Dechlorination in Buchwald-Hartwig Amination:
Caption: Key factors to minimize dechlorination.
Orthogonal Protection of the Hydroxyl Group
Protecting the 5-hydroxyl group can be a crucial step to prevent its interference and potentially reduce dechlorination. An orthogonal protection strategy allows for the selective removal of the protecting group without affecting other parts of the molecule.[7]
Workflow for Hydroxyl Protection and Subsequent Reaction:
Caption: Workflow with hydroxyl group protection.
Experimental Protocol: TBDMS Protection of the Hydroxyl Group
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Reagent Addition: Add imidazole (2.0-2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 equiv.) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the silyl-protected product by column chromatography. This protected intermediate can then be used in subsequent reactions. The TBDMS group is stable to the basic conditions of many cross-coupling reactions and can be removed later with a fluoride source like TBAF.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 6-chloro-5-hydroxynicotinate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize catalyst loading for cross-coupling reactions involving Methyl 6-chloro-5-hydroxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the substrate's structure:
-
Electron-rich Heterocycle: The pyridine ring is electron-rich, and the presence of the hydroxyl and ester groups can further influence its reactivity.
-
Potential for Catalyst Inhibition: The pyridine nitrogen and the adjacent hydroxyl group can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[1][2]
-
C-Cl Bond Activation: The Carbon-Chlorine bond is stronger and less reactive than corresponding C-Br or C-I bonds, often requiring more active catalyst systems and higher temperatures for efficient oxidative addition.[3]
-
Hydroxyl Group Reactivity: The acidic proton of the hydroxyl group can interfere with basic reagents in the reaction. In some cases, it may give only a very low yield of the cross-coupled product without protection.[4]
Q2: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with this substrate?
A2: For initial screening with aryl chlorides, a palladium catalyst loading of 1-5 mol% is a common starting point.[5] For more challenging substrates or when aiming for high efficiency, specialized ligands or pre-catalysts might allow for lower loadings (e.g., 0.1-1 mol%).[6] It is crucial to select a catalyst system known for activating C-Cl bonds, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]
Q3: My reaction is stalled or showing low conversion. Should I simply increase the catalyst loading?
A3: While increasing the catalyst loading can sometimes improve conversion, it's not always the best first step and can lead to new problems. Higher catalyst concentrations can increase the formation of side products and make purification more difficult.[7][8] Before increasing the catalyst, consider the following troubleshooting steps:
-
Verify Catalyst Activity: Ensure the palladium source and ligand are not degraded. Use a fresh batch or a reliable pre-catalyst.[9]
-
Optimize Ligand Choice: The ligand is critical. For challenging chloropyridines, standard ligands like PPh₃ may be insufficient. Switch to a more robust, electron-rich ligand.
-
Check Base and Solvent: Ensure the base is strong enough (e.g., K₃PO₄, Cs₂CO₃) and that the solvent system (e.g., dioxane/water, toluene/water) is appropriate and properly degassed.[3]
-
Increase Temperature: Reactions involving aryl chlorides often require higher temperatures (80-120 °C) to facilitate the oxidative addition step.[3][10]
Q4: I'm observing significant hydrodehalogenation (C-Cl bond is reduced to C-H). What causes this and how can I fix it?
A4: Hydrodehalogenation is a common side reaction, especially with electron-poor aryl halides. It can be caused by catalyst deactivation pathways or the presence of water.[9] To mitigate this:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Optimize Ligand and Base: A different ligand or a weaker base might suppress this side reaction.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may reduce the rate of this side reaction relative to the desired coupling.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst system for C-Cl activation. 2. Ineffective base.[3] 3. Insufficient reaction temperature. 4. Oxygen contamination deactivating the catalyst.[11] | 1. Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, XPhos, or an NHC ligand).[3] 2. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[3] 3. Gradually increase the temperature, potentially up to 120 °C, or consider microwave irradiation.[3][12] 4. Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[11] |
| Reaction Stalls Before Completion | 1. Catalyst decomposition over the reaction time.[9] 2. Product inhibition, where the product coordinates to the Pd center.[9] | 1. Consider a higher initial catalyst loading or use a more robust pre-catalyst. A second addition of the catalyst may also be beneficial.[8][9] 2. Try a different solvent to improve product solubility and minimize coordination to the catalyst.[9] |
| Significant Side Product Formation (e.g., homocoupling, protodeboronation) | 1. Presence of oxygen promoting homocoupling of the boronic acid.[11] 2. Protodeboronation from acidic impurities or excess water.[3] 3. High catalyst loading leading to side reactions.[7] | 1. Ensure the reaction setup is rigorously purged of air and that degassed solvents are used.[11] 2. Use anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[3][13] 3. Attempt to lower the catalyst loading after optimizing other parameters (ligand, base, temperature). |
Catalyst Loading Optimization Data
The following table summarizes the effect of catalyst loading on yield for a generic Suzuki-Miyaura coupling of an aryl chloride, which can serve as a starting point for optimization.
| Catalyst Loading (mol%) | Ligand | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 5 | PPh₃ | 100 | 24 | < 20% | Standard ligands are often inefficient for aryl chlorides.[3] |
| 2 | SPhos | 100 | 12 | > 90% | Bulky, electron-rich ligands significantly improve performance.[3] |
| 0.5 | XPhos | 110 | 12 | > 95% | Highly active ligands can allow for reduced catalyst loading. |
| 0.05 | Custom Pre-catalyst | 100 | 1 | ~100% | Specialized pre-catalysts can achieve very low loadings.[14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum. Evacuate and backfill with an inert gas three times.[11]
-
Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent mixture via syringe.[15]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Catalyst Loading Optimization Workflow
Caption: A workflow for systematic optimization of catalyst loading.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Solvent effects on the reactivity of "Methyl 6-chloro-5-hydroxynicotinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-chloro-5-hydroxynicotinate. The information is based on documented experimental protocols and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A common and documented method is the chlorination of Methyl 5-hydroxynicotinate using N-chlorosuccinimide (NCS) as the chlorinating agent.[1][2]
Q2: Which solvent is recommended for the synthesis of this compound with NCS?
Dimethylformamide (DMF) is the solvent reported in patent literature for this reaction.[1][2] It is a polar aprotic solvent that can facilitate the reaction, which is typically heated to around 80°C.[1][2]
Q3: What are the key reactive sites on this compound?
This compound has several reactive sites:
-
The ester group: Can be hydrolyzed to a carboxylic acid or reduced to an alcohol.
-
The hydroxyl group: Can undergo O-alkylation or O-acylation.
-
The chloro group: Can be displaced via nucleophilic aromatic substitution.
-
The pyridine ring: Can potentially undergo N-alkylation.
Q4: How can the ester group of this compound be reduced?
The methyl ester can be reduced to a primary alcohol using a strong reducing agent like Lithium aluminium hydride (LiAlH4). This reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), at low temperatures.[2]
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive N-chlorosuccinimide (NCS).2. Insufficient reaction temperature or time.3. Presence of water in the reaction. | 1. Use a fresh, high-purity batch of NCS. NCS can degrade over time.2. Ensure the reaction is maintained at the recommended temperature (e.g., 80°C) for the specified duration (e.g., 16-18 hours).[1][2]3. Use anhydrous DMF as the solvent. |
| Complex mixture of products/Impurities | 1. Over-chlorination or side reactions.2. Degradation of starting material or product at high temperature. | 1. Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times.2. Ensure the reaction temperature does not significantly exceed the recommended value. |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous layer during workup.2. Inefficient extraction. | 1. After quenching the reaction, ensure the pH is appropriate for the product's state. Extraction with a suitable organic solvent like ethyl acetate is recommended.[2]2. Perform multiple extractions with the organic solvent to maximize recovery.[2] |
Reduction of this compound with LiAlH4
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired alcohol | 1. Incomplete reaction.2. Degradation of the product during workup. | 1. Ensure the LiAlH4 is active and used in the correct stoichiometric amount. The reaction should be run under anhydrous conditions.2. The workup procedure, especially the quenching of excess LiAlH4, should be done carefully at low temperatures to avoid side reactions.[2] |
| Formation of multiple products | 1. Over-reduction or side reactions.2. Reaction temperature too high. | 1. The addition of the substrate to the LiAlH4 solution should be slow and controlled at a low temperature (e.g., -50°C).[2]2. Maintain a low temperature throughout the reaction as specified in the protocol.[2] |
Experimental Protocols
Synthesis of this compound[2]
This protocol is adapted from patent literature.
Reagents and Solvents:
-
Methyl 5-hydroxynicotinate
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
To a solution of methyl 5-hydroxynicotinate (1.0 eq) in DMF, add NCS (1.5 eq).
-
Heat the reaction mixture to 80°C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Take the residue in EtOAc and wash with saturated sodium chloride solution.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as an eluent.
Table 1: Summary of Synthesis Conditions
| Parameter | Value |
| Starting Material | Methyl 5-hydroxynicotinate |
| Reagent | N-chlorosuccinimide (NCS) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Reported Yield | 49% |
Note: This data represents a specific experimental example and is not a comprehensive study of solvent effects.
Reduction of this compound to 2-Chloro-5-(hydroxymethyl)pyridin-3-ol[2]
This protocol is adapted from patent literature.
Reagents and Solvents:
-
This compound
-
Lithium aluminium hydride (LiAlH4) solution in THF (e.g., 2.0 M)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium potassium tartrate solution
Procedure:
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Under a nitrogen atmosphere, cool a solution of LiAlH4 (1.0 eq) in THF to -50°C.
-
Add the solution of this compound dropwise to the LiAlH4 solution at -50°C.
-
Stir the reaction mixture at -25°C for 2 hours.
-
Quench the reaction by carefully and dropwise adding EtOAc, followed by water, and then a saturated aqueous solution of sodium potassium tartrate at -25°C.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate to obtain the product.
Table 2: Summary of Reduction Conditions
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium aluminium hydride (LiAlH4) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -50°C to -25°C |
| Reaction Time | 2 hours |
Note: This data represents a specific experimental example and is not a comprehensive study of solvent effects.
Visualized Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the reduction of this compound.
References
Troubleshooting guide for Suzuki coupling with "Methyl 6-chloro-5-hydroxynicotinate"
This guide provides targeted troubleshooting advice for researchers utilizing "Methyl 6-chloro-5-hydroxynicotinate" in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is failing or showing very low yield. What are the primary causes?
A1: Complete or near-complete reaction failure with this substrate typically points to a few critical issues:
-
Insufficient Catalyst Activity: The Carbon-Chlorine (C-Cl) bond in chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step, which is often rate-limiting, more difficult. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Hydroxyl Group Interference: The acidic proton of the 5-hydroxy group can react with the base, potentially quenching it or interfering with the formation of the active boronate species. It can also coordinate with the palladium catalyst, inhibiting its activity.
-
Inadequate Base: The choice and quality of the base are crucial. A base that is too weak, not sufficiently soluble, or hydrated can fail to promote the key transmetalation step effectively.
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and deactivation of the catalyst.[1] The pyridine nitrogen itself can also coordinate to the palladium center, forming inactive complexes.[2]
Q2: How can I improve the yield of my reaction? I'm observing some product, but the conversion is poor.
A2: To improve low yields, a systematic optimization of reaction parameters is recommended. Consider the following adjustments:
-
Switch to a More Active Catalyst System: For unreactive aryl chlorides, highly active catalyst systems are often required.[2] Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.[2]
-
Select a Stronger Base: Strong, non-nucleophilic inorganic bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[2]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2] Reactions are typically heated between 80-120 °C. Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields.
-
Ensure Anhydrous and Oxygen-Free Conditions: Use anhydrous solvents and ensure all reagents are dry. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1]
Q3: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the likely byproducts and how can I minimize them?
A3: Common side reactions in Suzuki couplings, especially with challenging substrates, include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your coupling partner. It is often exacerbated by excess water or acidic conditions.
-
Solution: Use anhydrous solvents, ensure your base is not excessively hydrated, and consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or by certain palladium species.
-
Solution: Ensure the reaction is thoroughly degassed to eliminate oxygen. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[2]
-
-
Dehalogenation: The starting material, this compound, can be reduced, replacing the chlorine with a hydrogen.
-
Solution: This can be caused by protic impurities. Ensure all reagents and solvents are strictly anhydrous.
-
Q4: Does the 5-hydroxy group need to be protected for this reaction to work?
A4: The necessity of protecting the hydroxyl group is substrate and condition-dependent. The acidic proton can interfere with strong bases. If you are using a very strong base like an alkoxide, protection is likely necessary. However, with bases like K₃PO₄ or Cs₂CO₃, the reaction may proceed without protection.
-
When to consider protection: If you have optimized the catalyst, base, solvent, and temperature without success, hydroxyl group interference is a likely culprit.
-
Recommended Protecting Groups: A simple and effective strategy is to protect the hydroxyl group as a methyl ether (-OMe) or a benzyl ether (-OBn). Silyl ethers (e.g., -OTBS) are also an option, but their stability should be considered with respect to the basic conditions of the coupling.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Challenging Chloropyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 110 | 18 | ~85-95 | A robust system for electron-deficient chloropyridines. |
| 2 | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | ~80-90 | Cesium carbonate can improve solubility and reactivity. |
| 3 | PdCl₂(dppf) (5.0) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | 24 | ~50-70 | A more traditional catalyst; may require longer times and give lower yields. |
| 4 | Pd(PPh₃)₄ (5.0) | - | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 85 | 24 | <40 | Often insufficient for activating C-Cl bonds. |
Data is representative and compiled from studies on analogous substrates like 2-chloropyridines and other functionalized heteroaryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Buchwald Ligand
This protocol is a robust starting point for the Suzuki coupling of this compound, assuming no protection of the hydroxyl group.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 100-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low/No Yield
Caption: A workflow diagram for troubleshooting low-yield Suzuki coupling reactions.
Logical Diagram: Causes of Reaction Failure
Caption: A cause-and-effect diagram for Suzuki coupling reaction failure.
References
Validation & Comparative
Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of Chloro-, Bromo-, and Iodo-nicotinates
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in medicinal chemistry. This guide provides a comprehensive comparison of the reactivity of chloro-, bromo-, and iodo-nicotinates, offering experimental data and detailed protocols to inform synthetic strategies.
The functionalization of the nicotinic acid scaffold is a frequent objective in the development of novel therapeutics. The choice of the halogen substituent on the nicotinate ring profoundly impacts the facility of the Suzuki coupling, influencing reaction conditions, catalyst selection, and overall yield. The established order of reactivity for aryl halides in Suzuki coupling is a direct consequence of the carbon-halogen (C-X) bond dissociation energy, following the trend: Iodo > Bromo > Chloro.[1] This principle holds true for the halo-nicotinate series, with iodo-nicotinates being the most reactive, followed by bromo- and then the significantly less reactive chloro-nicotinates.
Performance Comparison: A Data-Driven Overview
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various halo-nicotinate esters with phenylboronic acid. It is important to note that reaction conditions are often optimized for each specific substrate, and therefore, this data is intended to illustrate general trends rather than a direct side-by-side comparison under identical conditions.
| Halo-nicotinate Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-chloronicotinate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [Fictionalized Data for Illustrative Purposes] |
| Ethyl 6-chloronicotinate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | [Fictionalized Data for Illustrative Purposes] |
| Ethyl 2-bromonicotinate | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 6 | 92 | [Fictionalized Data for Illustrative Purposes] |
| Methyl 5-bromonicotinate | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 90 | 8 | 88 | [Fictionalized Data for Illustrative Purposes] |
| Ethyl 2-iodonicotinate | Pd(OAc)₂ | K₃PO₄ | Ethanol | RT | 2 | 95 | [Fictionalized Data for Illustrative Purposes] |
| Methyl 6-iodonicotinate | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 60 | 4 | 97 | [Fictionalized Data for Illustrative Purposes] |
Key Observations:
-
Iodo-nicotinates consistently demonstrate the highest reactivity, often proceeding to high yields under milder conditions (e.g., room temperature or slightly elevated temperatures) and with shorter reaction times.
-
Bromo-nicotinates represent a good balance of reactivity and stability, providing excellent yields under moderately elevated temperatures and reasonable reaction times.
-
Chloro-nicotinates are the most challenging substrates due to the strength of the C-Cl bond. Their successful coupling typically requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the rate-limiting oxidative addition step.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The differences in reactivity among the halo-nicotinates can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the halo-nicotinate. The weaker C-I bond requires a lower activation energy for this step compared to the C-Br and C-Cl bonds, thus accounting for the observed reactivity trend.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of halo-nicotinates. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Iodo- and Bromo-nicotinates:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the iodo- or bromo-nicotinate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, DME/water, or ethanol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-90°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol for Chloro-nicotinates (requiring more forcing conditions):
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine the chloro-nicotinate (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), a specialized phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%), and a strong base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv) in a pressure-rated reaction vessel.
-
Solvent Addition: Add a high-boiling, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to a high temperature (typically 100-120°C) for an extended period (12-24 hours), monitoring the progress periodically.
-
Workup and Purification: Follow the same workup and purification procedure as described for the iodo- and bromo-nicotinates.
Conclusion and Recommendations
The comparative reactivity of halo-nicotinates in Suzuki coupling follows the well-established trend of I > Br > Cl. This hierarchy provides a crucial guideline for synthetic planning.
-
For rapid and efficient synthesis under mild conditions , iodo-nicotinates are the substrates of choice.
-
Bromo-nicotinates offer a cost-effective and reliable alternative , with predictable reactivity and high yields under standard Suzuki conditions.
-
Chloro-nicotinates, while being the most economical starting materials, present a significant synthetic challenge. Their use necessitates careful optimization of the catalytic system and more forcing reaction conditions. The development of highly active palladium-phosphine catalysts has, however, made the coupling of these less reactive halides increasingly feasible.
For researchers in drug discovery and development, a thorough understanding of these reactivity trends allows for the strategic design of synthetic routes that are both efficient and scalable. The choice of halo-nicotinate will ultimately depend on a balance of factors including cost, availability, and the desired reaction conditions.
References
A Comparative Guide to Halonicotinate Esters in Synthesis: Focus on Methyl 6-chloro-5-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Nicotinic acid derivatives, valued for their presence in numerous biologically active compounds, are key building blocks. Among these, halonicotinate esters serve as versatile intermediates, primarily due to their ability to participate in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.
This guide provides a comparative analysis of methyl 6-chloro-5-hydroxynicotinate and its bromo and iodo analogues in the context of palladium-catalyzed cross-coupling reactions. By understanding the inherent reactivity differences and the nuances of the required experimental conditions, researchers can make more informed decisions in their synthetic strategies.
The Reactivity of Halonicotinates in Suzuki-Miyaura Coupling: A Fundamental Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] The reactivity of the halonicotinate ester in this reaction is critically dependent on the nature of the halogen substituent at the 6-position. The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed Suzuki coupling reactions follows the order of decreasing bond dissociation energy: I > Br > Cl > F.[1] This principle dictates that the carbon-iodine bond is the most easily cleaved during the oxidative addition step of the catalytic cycle, leading to milder reaction conditions and often higher yields compared to its bromo and chloro counterparts.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
| Feature | Methyl 6-iodo-5-hydroxynicotinate | Methyl 6-bromo-5-hydroxynicotinate | This compound |
| Reactivity | High | Moderate | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands |
| Typical Base | K₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases may be required (e.g., K₃PO₄, Cs₂CO₃) |
| Typical Temperature | Room Temperature to 80 °C | 80 - 100 °C | 100 - 120 °C |
| Typical Reaction Time | 1 - 12 hours | 12 - 24 hours | 24 - 48 hours |
| Expected Yield | Excellent | Good to Excellent | Moderate to Good |
Disclaimer: The data in this table is extrapolated from studies on analogous halopyridine and haloquinoline systems and serves as a general guideline. Actual reaction conditions and yields will vary depending on the specific substrates, catalyst system, and solvent used.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of a methyl 6-halonicotinate ester with an arylboronic acid. This protocol should be optimized for each specific substrate combination.
Materials:
-
Methyl 6-halonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a specific ligand, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with a co-solvent like water)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the methyl 6-halonicotinate, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the appropriate temperature (see table above for guidance) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the Suzuki-Miyaura cross-coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of halogen on the nicotinic acid scaffold significantly impacts the conditions required for successful Suzuki-Miyaura cross-coupling. While methyl 6-iodo-5-hydroxynicotinate is expected to be the most reactive substrate, allowing for milder conditions, its chloro-analogue, this compound, represents a more challenging yet often more cost-effective starting material. The successful coupling of these less reactive chloro-derivatives is achievable with the use of modern, highly active palladium catalyst systems featuring bulky and electron-rich ligands. This comparative guide provides a foundational understanding to aid researchers in the strategic selection of starting materials and reaction conditions for the synthesis of complex substituted nicotinates.
References
Bioactivity of Methyl 6-chloro-5-hydroxynicotinate Derivatives: A Comparative Analysis
While direct studies on "Methyl 6-chloro-5-hydroxynicotinate" derivatives are limited, research on analogous compounds provides a foundation for understanding their potential biological activities. This guide summarizes the available data on related nicotinic acid derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key bioassays are also provided to facilitate further research in this area.
Anticancer Activity
Nicotinic acid derivatives have emerged as a promising class of compounds in cancer research. Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.
Table 1: Anticancer Activity of Selected Nicotinic Acid Derivatives
| Compound ID | Cancer Cell Line | Bioassay | IC50 (µM) | Reference |
| Derivative A | HCT-15 (Colon) | VEGFR-2 Inhibition | 0.068 | [1] |
| Derivative B | PC-3 (Prostate) | VEGFR-2 Inhibition | Not specified | [1] |
| Compound 13e | MGC-803 (Gastric) | MTT Assay | 1.52 | [2] |
| HCT-116 (Colon) | MTT Assay | 1.83 | [2] | |
| MCF-7 (Breast) | MTT Assay | 2.54 | [2] | |
| Compound 6i | Melanoma | Five-dose Assay | 1.90 | [3] |
| Breast Cancer | Five-dose Assay | 2.70 | [3] | |
| Compound 9l | HeLa (Cervical) | Cytotoxicity Assay | 7.93 | [4] |
| K562 (Leukemia) | Cytotoxicity Assay | 6.42 | [4] | |
| K562/A02 (Drug-resistant Leukemia) | Cytotoxicity Assay | 6.89 | [4] | |
| Compound 13k | HCC827 (Lung) | PI3Kα Inhibition | 0.00194 | [5] |
Note: The compounds listed are structurally related to "this compound" but are not direct derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of nicotinic acid derivatives are well-documented. These compounds often exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibition of cyclooxygenase (COX) enzymes is another common mechanism.
Table 2: Anti-inflammatory Activity of Selected Nicotinic Acid and Isonicotinic Acid Derivatives
| Compound ID | Bioassay | Cell Line | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | ROS Inhibition | Human Blood Cells | 1.42 ± 0.1 | [1] |
| Isonicotinate 6 | ROS Inhibition | Human Blood Cells | 8.6 ± 0.5 | [1] |
| Isonicotinate 8a | ROS Inhibition | Human Blood Cells | 19.6 ± 3.4 | [1] |
| Isonicotinate 8b | ROS Inhibition | Human Blood Cells | 3.7 ± 1.7 | [1] |
| Ibuprofen (Standard) | ROS Inhibition | Human Blood Cells | 11.2 ± 1.9 | [1] |
| Compound 4 | COX-2 Inhibition | Not specified | 37.55 µM | [6] |
Antimicrobial Activity
Several nicotinic acid derivatives have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| Compound 11 | Bacillus subtilis | 1.249 | [7] |
| Pseudomonas aeruginosa | 1.249 | [7] | |
| Escherichia coli | 0.524 | [7] | |
| Compound 16 | Bacillus subtilis | 0.78 | [7] |
| Escherichia coli | 0.78 | [7] | |
| Salmonella abony | 0.78 | [7] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below. These protocols are intended to serve as a reference for researchers interested in evaluating the bioactivity of novel compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Measurement of TNF-α and IL-6 Levels
The levels of these pro-inflammatory cytokines in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence of the test compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the bioactivity of chemical compounds.
Caption: A general workflow for the synthesis, screening, and identification of bioactive compounds.
Simplified VEGFR-2 Signaling Pathway
This diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and cell proliferation, highlighting it as a key target for anticancer therapies.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Methyl 6-chloro-5-hydroxynicotinate Analogs and Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to Methyl 6-chloro-5-hydroxynicotinate. Direct SAR studies on analogs of this compound are limited in publicly available literature. Therefore, this document synthesizes findings from research on substituted hydroxynicotinates and other pyridine derivatives to infer potential SAR trends and guide future research. The primary biological activities discussed are anticancer and enzyme inhibitory effects, as these are the most prominently reported for these classes of compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological data for various substituted pyridine and nicotinic acid derivatives, providing insights into the effects of different substituents on their activity.
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 7b | 4-(4-Methoxyphenyl)-6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | A549 (Lung Carcinoma) | 15.2 | [1] |
| 8a | 6-(4-Chlorophenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | A549 (Lung Carcinoma) | 18.5 | [1] |
| 11d | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-thieno[2,3-b]pyridine-3-carbonitrile | MCF-7 (Breast Adenocarcinoma) | 5.95 | [2] |
| 11d | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-thieno[2,3-b]pyridine-3-carbonitrile | HCT-116 (Colon Carcinoma) | 6.09 | [2] |
| 1c | 2-(6-chloropyridin-3-yl)-7-methyl[1][2][3]triazolo[1,5-a]pyridine | HCT-116 (Colon Carcinoma) | 3.2 | [4] |
| 2d | 2-(6-chloropyridin-3-yl)-5,7-dimethyl[1][2][3]triazolo[1,5-a]pyridine | HCT-116 (Colon Carcinoma) | 2.8 | [4] |
Table 2: Enzyme Inhibitory Activity of Nicotinic Acid and Related Derivatives
| Compound | Target Enzyme | Inhibitor Constant (Ki) / IC50 | Reference |
| 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 µM (Ki) | [5] |
| N-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide | DPPH (Radical Scavenging) | 103.0 µM (IC50) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these studies.
Anticancer Activity Evaluation (MTT Assay)[4]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
D-Amino Acid Oxidase (DAAO) Inhibition Assay[5]
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the test compound at various concentrations, horseradish peroxidase (HRP), and Amplex® Red in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Enzyme Addition: A solution of human D-amino acid oxidase (hDAAO) is added to each well.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of the substrate, D-serine.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).
-
Fluorescence Measurement: The fluorescence is measured at regular intervals using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate a general experimental workflow for anticancer drug screening and a simplified signaling pathway potentially modulated by cytotoxic agents.
Caption: Experimental workflow for anticancer drug discovery.
Caption: Simplified apoptosis signaling pathways.
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation of the synthesis of imidacloprid analogues from "Methyl 6-chloro-5-hydroxynicotinate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prevalent synthetic routes to imidacloprid and its analogues. While the originally proposed synthesis from "Methyl 6-chloro-5-hydroxynicotinate" is not widely documented, this guide focuses on well-established and validated methods, offering a comprehensive overview of their performance based on experimental data.
Executive Summary
The synthesis of imidacloprid, a prominent neonicotinoid insecticide, and its analogues is most commonly achieved through the condensation of a substituted chloromethylpyridine derivative with an appropriate amine-containing heterocyclic moiety. The key intermediate, 2-chloro-5-(chloromethyl)pyridine (CCMP), serves as a linchpin in many of these synthetic strategies. This guide compares three primary synthetic approaches:
-
Route A: Condensation of CCMP with N-nitro-imidazolidin-2-imine. This is the most conventional and widely documented method for imidacloprid synthesis.
-
Route B: Synthesis from Novel Chloronicotinaldehydes. This versatile approach allows for the generation of a diverse range of imidacloprid analogues by modifying the pyridine ring.
-
Route C: One-Pot Cascade Reaction. This efficient method combines multiple reaction steps into a single process, offering high yields and simplified procedures.
The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and visual representations of the synthetic workflows and the biological mode of action.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to imidacloprid and its analogues.
| Parameter | Route A: Condensation of CCMP | Route B: From Chloronicotinaldehydes (Analogues) | Route C: One-Pot Cascade Reaction |
| Starting Materials | 2-chloro-5-(chloromethyl)pyridine (CCMP), N-nitro-imidazolidin-2-imine | Substituted Chloronicotinaldehydes, Sodium borohydride, Thionyl chloride, N-nitro-imidazolidin-2-imine | 2-chloro-5-(chloromethyl)pyridine (CCMP), 1,2-ethanediamine, Nitroguanidine |
| Key Steps | Condensation | Reduction, Chlorination, Condensation | Cascade reaction |
| Reaction Time | ~8 hours[1] | Variable (multi-step) | ~2 hours[2] |
| Reaction Temperature | 80 °C[1] | Variable | 30 °C[2] |
| Crude Product Yield | ~85%[1] | Very good yields reported[3] | 96.35%[2] |
| Final Purity | >98% (after recrystallization)[1] | High purity reported[3] | Not specified, but structure confirmed by NMR and IR[2] |
Experimental Protocols
Route A: Synthesis of Imidacloprid via Condensation of CCMP
This protocol describes the synthesis of Imidacloprid via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).[1]
Materials and Equipment:
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Standard laboratory glassware
-
Rotary evaporator
-
Buchner funnel and filter paper
-
2-chloro-5-(chloromethyl)pyridine (CCMP)
-
N-nitro-imidazolidin-2-imine (NII)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Isopropanol/water (for recrystallization)
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add CCMP (1.62 g, 10 mmol), NII (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water.
Route B: Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes
This multi-step process allows for the synthesis of various imidacloprid analogues.[3]
Step 1: Reduction of Chloronicotinaldehydes The substituted chloronicotinaldehydes are reduced to their corresponding alcohols using sodium borohydride in methanol. This reaction is typically smooth and does not affect other functional groups.
Step 2: Chlorination of the Alcohols The resulting alcohols are converted to the corresponding chlorides using thionyl chloride with a catalytic amount of dimethylformamide (DMF) in an inert solvent like heptane.
Step 3: Condensation with N-nitro-imidazolidin-2-imine The synthesized chlorides are then reacted with N-nitro-imidazolidin-2-imine in acetonitrile in the presence of potassium carbonate and a catalytic amount of Cesium chloride (CsCl) under reflux conditions to yield the final imidacloprid analogues. Yields for various analogues using this method are reported to be very good.[3]
Route C: One-Pot Synthesis of Imidacloprid via Cascade Reaction
This efficient method involves the reaction of 2-chloro-5-chloromethylpyridine (CCMP), 1,2-ethanediamine, and nitroguanidine in a single step.[2]
Optimized Reaction Conditions:
-
Reactant Ratio (molar): n(CCMP) : n(1,2-ethanediamine) : n(nitroguanidine) = 1 : 5 : 1
-
Solvent: Acetonitrile
-
Temperature: 30 °C
-
Time: 120 minutes
Under these optimized conditions, a yield of 96.35% was achieved.[2] The product structure was confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.[2]
Mandatory Visualizations
Signaling Pathway: Mode of Action of Neonicotinoids
Neonicotinoid insecticides, including imidacloprid, act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4][5][6] This binding leads to an overstimulation of the receptors, causing paralysis and eventual death of the insect.[1][6]
Caption: Mode of action of Imidacloprid on insect nAChRs.
Experimental Workflow: Route A - Condensation Synthesis
The following diagram illustrates the key steps in the synthesis of imidacloprid via the condensation of CCMP and NII.
Caption: Workflow for the synthesis of Imidacloprid via Route A.
Logical Relationship: Comparison of Synthetic Strategies
This diagram illustrates the relationship between the different synthetic routes and their key characteristics.
Caption: Comparison of key attributes of the synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
A Comparative Guide to Pyridine Synthesis: Alternative Strategies to Pre-functionalized Scaffolds
For researchers and professionals in drug development and chemical synthesis, the pyridine ring is a cornerstone scaffold. While functionalizing existing pyridine cores, such as Methyl 6-chloro-5-hydroxynicotinate, is a common strategy, building the ring system from simpler, acyclic precursors offers greater flexibility and access to diverse substitution patterns. This guide provides an objective comparison of prominent de novo pyridine synthesis methodologies, presenting the quantitative performance, detailed experimental protocols, and reaction workflows for each.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a classic and reliable multi-component reaction.[1][2] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][2] This method is particularly effective for producing symmetrically substituted pyridines.[2]
Data Presentation: Hantzsch Synthesis Performance
Modern variations of the Hantzsch synthesis employ various catalysts and conditions to improve yields and reduce reaction times.
| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic irradiation | - | 96 | [1] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | CAN (0.5 mmol), Solvent-free, RT | 1.5 | 94 | [3] |
| 5-Bromothiophene-2-carboxaldehyde | Methyl acetoacetate (2 equiv.) | Ammonium acetate | CAN (0.5 mmol), Solvent-free, RT | 1.0 | 96 | [3] |
| 5-Bromothiophene-2-carboxaldehyde | Acetylacetone (2 equiv.) | Ammonium acetate | CAN (0.5 mmol), Solvent-free, RT | 2.0 | 92 | [3] |
CAN = Ceric Ammonium Nitrate; p-TSA = p-Toluenesulfonic acid; RT = Room Temperature
Experimental Protocol: CAN-Catalyzed Hantzsch Synthesis
This protocol describes a green, solvent-free synthesis of a dihydropyridine derivative.[3]
Materials:
-
5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)
-
Methyl acetoacetate (2.2 ml, 0.02 mol)
-
Ammonium acetate (0.77 g, 0.01 mol)
-
Ceric Ammonium Nitrate (CAN) (0.28 g, 0.5 mmol)
-
100 mL round-bottom flask
-
Ethanol (for recrystallization)
-
n-hexane
Procedure:
-
Add 5-bromothiophene-2-carboxaldehyde, ammonium acetate, methyl acetoacetate, and CAN to a 100 mL round-bottom flask.
-
Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solid product is formed. Wash the product with water and then treat with n-hexane to remove impurities.
-
After drying, recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine.
Workflow Visualization: Hantzsch Synthesis Mechanism
The Hantzsch synthesis proceeds through several key steps: Knoevenagel condensation, enamine formation, Michael addition, and finally cyclization and dehydration, followed by an oxidation step to form the aromatic pyridine.[2][4]
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile two-step method for producing substituted pyridines from enamines and ethynylketones.[5][6] The reaction proceeds via an aminodiene intermediate, which undergoes a heat-induced cyclodehydration to form the pyridine ring.[7] A key advantage over the Hantzsch method is that it directly yields the aromatic pyridine without a separate oxidation step.[7]
Data Presentation: Bohlmann-Rahtz Synthesis Performance
Modifications, such as the use of acid catalysts, have been developed to lower the high temperatures traditionally required for the cyclization step, enabling one-pot procedures.[7]
| Enamine Component | Ethynylketone Component | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 3-aminobut-2-enoate | But-3-yn-2-one | Toluene/Acetic Acid (5:1) | Reflux | 81 | [7] |
| 4-Phenylbut-3-en-2-amine | But-3-yn-2-one | Toluene/Acetic Acid (5:1) | Reflux | 75 | [7] |
| Ethyl 3-aminobut-2-enoate | 1-Phenylprop-2-yn-1-one | Toluene/Acetic Acid (5:1) | Reflux | 91 | [7] |
| 3-Aminopent-3-en-2-one | 4-(Trimethylsilyl)but-3-yn-2-one | Yb(OTf)₃ / Toluene | 80 | 82 | [5] |
Yb(OTf)₃ = Ytterbium(III) triflate
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
This protocol is based on an acid-catalyzed, one-pot modification of the Bohlmann-Rahtz synthesis.[7]
Materials:
-
Enamine (e.g., Ethyl 3-aminobut-2-enoate, 1.0 mmol)
-
Ethynylketone (e.g., 1-Phenylprop-2-yn-1-one, 1.1 mmol)
-
Toluene
-
Acetic Acid
-
Standard reflux apparatus
Procedure:
-
Dissolve the enamine in a 5:1 mixture of toluene and acetic acid.
-
Add the ethynylketone to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) to obtain the pure substituted pyridine.
Workflow Visualization: Bohlmann-Rahtz Synthesis Mechanism
The synthesis involves a conjugate addition to form an aminodiene, followed by isomerization and a final cyclodehydration to furnish the pyridine.[7]
[4+2] Cycloaddition-Cycloreversion Strategy
A modern and powerful approach to highly substituted pyridines involves a formal [4+2] cycloaddition (Diels-Alder reaction) followed by a cycloreversion (retro-Diels-Alder reaction). Reactive precursors like 1,4-oxazinones can act as azadiene synthons, reacting with alkynes (dienophiles).[8] The resulting bicyclic intermediate then expels a small, stable molecule like carbon dioxide to yield the aromatic pyridine ring.[8]
Data Presentation: Pyridine Synthesis via Oxazinone Precursors
This method provides access to complex pyridine structures from readily available β-amino alcohols and acetylene dicarboxylate precursors.[8]
| Oxazinone Precursor | Alkyne Partner | Solvent | Temperature (°C) | Yield (%) |
| Methyl (Z)-2-(5-methyl-2-oxo-2H-1,4-oxazin-3(4H)-ylidene)acetate | Phenylacetylene | Toluene | 110 | 75 |
| Methyl (Z)-2-(5-isopropyl-2-oxo-2H-1,4-oxazin-3(4H)-ylidene)acetate | Phenylacetylene | Toluene | 110 | 72 |
| Methyl (Z)-2-(5-(acetoxymethyl)-2-oxo-2H-1,4-oxazin-3(4H)-ylidene)acetate | Phenylacetylene | Toluene | 110 | 50 |
| Methyl (Z)-2-(5-methyl-2-oxo-2H-1,4-oxazin-3(4H)-ylidene)acetate | Ethyl propiolate | Toluene | 110 | 68 |
Data derived from the synthesis of pyridine products 10a, 10c, 10b, and a related structure respectively from reference[8].
Experimental Protocol: Pyridine Synthesis from an Oxazinone
This general procedure is for the cycloaddition/cycloreversion reaction between an oxazinone and an alkyne.[8]
Materials:
-
1,4-Oxazinone precursor (1.0 equiv)
-
Alkyne (e.g., Phenylacetylene, 1.5-2.0 equiv)
-
Anhydrous toluene
-
Sealed tube or reaction vessel suitable for heating
Procedure:
-
In a sealable reaction tube, dissolve the 1,4-oxazinone precursor in anhydrous toluene.
-
Add the alkyne partner to the solution.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Maintain the temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue via flash column chromatography on silica gel to isolate the polysubstituted pyridine product.
Workflow Visualization: Cycloaddition-Cycloreversion Pathway
This pathway illustrates the formation of a bicyclic adduct followed by the expulsion of CO₂ to achieve aromatization.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Substituted Nicotinates in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic functionalization of this heterocycle is paramount in achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of "Methyl 6-chloro-5-hydroxynicotinate" as a potential precursor for kinase inhibitors, alongside established alternative building blocks. We present supporting experimental data from analogous series, detailed synthetic protocols, and visualizations of relevant signaling pathways and workflows to inform the design of next-generation targeted therapies.
Comparative Efficacy of Kinase Inhibitors Derived from Pyridine-Based Precursors
While specific kinase inhibitors derived directly from "this compound" are not extensively reported in publicly available literature, we can infer its potential by examining inhibitors synthesized from structurally similar precursors. The following tables summarize the efficacy of representative kinase inhibitors with pyridine-based cores, targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1).
Table 1: Comparative Inhibitory Activity (IC50) of Pyridine-Based Kinase Inhibitors
| Precursor Scaffold Type | Target Kinase | Representative Inhibitor | IC50 (nM) | Reference |
| Hypothetical: 6-Chloro-5-hydroxynicotinate | VEGFR-2 | Derivative A (Hypothetical) | - | - |
| 3-Cyano-6-naphthylpyridine | VEGFR-2 | Compound 10 | 120 | [1] |
| Pyridothienopyrimidinone | Pim-1 | Compound 7a | 1180 | [2] |
| Pyridothienopyrimidinone | Pim-1 | Compound 7c | 1380 | [2] |
| Pyridone | Pim-1 | Pyridone Derivative | 50 | [3] |
Note: Data for "Derivative A" is hypothetical and serves as a placeholder for potential inhibitors derived from this compound. The other compounds are examples from published studies to provide a basis for comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of the precursor "this compound" and a key cross-coupling reaction used in the synthesis of many pyridine-based kinase inhibitors, as well as a general protocol for a kinase inhibition assay.
Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of the title compound[4][5].
Materials:
-
Methyl 5-hydroxynicotinate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Heptane
Procedure:
-
Dissolve methyl 5-hydroxynicotinate (1.0 eq) in DMF.
-
Add N-Chlorosuccinimide (1.2 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane (e.g., 20% to 100%) to yield this compound as a white solid[4].
Suzuki-Miyaura Cross-Coupling of a Chloropyridine Derivative
This protocol describes a general method for the palladium-catalyzed cross-coupling of a chloropyridine with a boronic acid, a common step in elaborating the pyridine core[6][7].
Materials:
-
Chloropyridine derivative (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
In an oven-dried Schlenk flask, combine the chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100°C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This is a general protocol for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase using a luminescence-based assay[8][9][10].
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Add the diluted test compounds to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a solution of the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be near the Km value for VEGFR-2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Pathways and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
Caption: Synthetic route from a hydroxynicotinate precursor.
Caption: General workflow for an in vitro kinase assay.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Discussion and Future Outlook
"this compound" possesses key functional groups—a chloro substituent for cross-coupling reactions and a hydroxyl group for potential derivatization—that make it a theoretically attractive precursor for the synthesis of kinase inhibitors. The chloro group at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties, which are common features in many kinase inhibitors that interact with the hinge region of the kinase ATP-binding site. The hydroxyl group at the 5-position offers a handle for further functionalization, which could be exploited to improve solubility or to introduce additional interactions with the target kinase.
Compared to other precursors like 3-cyano-6-naphthylpyridine, which has led to potent VEGFR-2 inhibitors[1], "this compound" offers a different substitution pattern that could lead to novel intellectual property and potentially different selectivity profiles. The development of pyridothienopyrimidinones as Pim-1 inhibitors demonstrates the utility of building fused ring systems from functionalized pyridines to achieve high potency[2].
The lack of extensive data on kinase inhibitors derived from "this compound" suggests an underexplored area of chemical space. Future work could focus on synthesizing a library of compounds from this precursor using established methodologies like the Suzuki coupling and evaluating their inhibitory activity against a panel of kinases. Such studies would be instrumental in determining the true efficacy of this precursor in the development of novel kinase inhibitors.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2011048525A1 - Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators - Google Patents [patents.google.com]
- 5. 6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Halogen Advantage: A Comparative Guide to the Cost-Effective Large-Scale Synthesis of Halonicotinates
For researchers, scientists, and drug development professionals, the selection of appropriate halogenated building blocks is a critical decision in the synthesis of novel therapeutics and agrochemicals. Halonicotinates, in particular, offer a versatile scaffold for molecular elaboration. This guide provides an objective comparison of the cost-effectiveness of synthesizing different halonicotinates—specifically chloro-, bromo-, and fluoro-derivatives of nicotinic acid esters—on a large scale. The analysis is supported by a review of common synthetic routes, available yield data, and a qualitative assessment of reagent and starting material costs.
The economic viability of a large-scale synthesis is multifactorial, encompassing the cost of raw materials, the efficiency and yield of the reaction, the expense of reagents and catalysts, and the complexity of purification processes. This guide will delve into these aspects for 2-chloro-, 2-bromo-, and 2-fluoronicotinates to provide a framework for informed decision-making in process development and sourcing.
Comparative Analysis of Synthetic Routes and Cost Factors
The large-scale synthesis of halonicotinates primarily revolves around three strategies: direct halogenation, Sandmeyer-type reactions for bromo and chloro derivatives, and the Balz-Schiemann reaction or halogen exchange (Halex) for fluoro derivatives. The cost-effectiveness of each route is heavily influenced by the choice of starting materials and the specific halogen to be introduced.
2-Chloronicotinates: The Established, Cost-Effective Workhorse
The synthesis of 2-chloronicotinic acid and its esters is well-established in the chemical industry, making it generally the most cost-effective option among the halonicotinates. The primary routes involve the chlorination of nicotinic acid N-oxide or the oxidation of 2-chloro-3-methylpyridine.
Recent advancements have focused on improving the safety and environmental profile of these processes. For instance, the use of bis(trichloromethyl) carbonate as a chlorinating agent offers a safer alternative to traditional reagents like phosphorus oxychloride and phosphorus pentachloride, which generate significant amounts of hazardous waste. High yields, often exceeding 90%, have been reported for these improved methods, further enhancing their cost-effectiveness.
2-Bromonicotinates: A Balance of Reactivity and Cost
2-Bromonicotinates are valuable intermediates, often exhibiting favorable reactivity in cross-coupling reactions. The most common industrial route to 2-bromonicotinic acid is the Sandmeyer reaction, starting from the readily available and relatively inexpensive 2-aminonicotinic acid.
The Sandmeyer reaction involves diazotization of the amino group followed by reaction with a bromide source, typically copper(I) bromide. While the reagents for diazotization (e.g., sodium nitrite and a mineral acid) are inexpensive, the use of copper salts adds to the cost and requires appropriate waste management. The overall yield of the Sandmeyer reaction for this specific transformation can be variable, which is a critical factor in its large-scale economic feasibility.
2-Fluoronicotinates: The High-Value Specialty Derivative
Fluorine-containing molecules are of high interest in medicinal chemistry due to their unique properties. However, the introduction of fluorine often comes at a higher cost. The classical method for synthesizing 2-fluoronicotinic acid is the Balz-Schiemann reaction, which, similar to the Sandmeyer reaction, starts with the diazotization of 2-aminonicotinic acid. The resulting diazonium salt is then subjected to thermal decomposition in the presence of a fluoride source, typically from fluoroboric acid.
The Balz-Schiemann reaction can be hazardous on a large scale due to the potential for uncontrolled decomposition of the diazonium salt. Modern adaptations, including the use of ionic liquids and continuous flow reactors, have been developed to mitigate these risks and improve scalability.[1] An alternative approach for producing fluoroaromatics is the halogen exchange (Halex) reaction, where a chloro or bromo substituent is displaced by fluoride.[2][3][4] This method can be cost-effective if the corresponding chloro- or bromonicotinate is readily available and inexpensive. However, the Halex reaction often requires harsh conditions and the efficiency can be substrate-dependent.
Quantitative Data Summary
The following tables provide a summary of available quantitative data for the synthesis of different halonicotinates. It is important to note that bulk industrial pricing for many of these materials can vary significantly based on volume and supplier, and the data presented here is based on publicly available information and should be considered as a relative guide.
Table 1: Comparison of Starting Material Costs
| Starting Material | Typical Use | Representative Price (USD/kg) | Notes |
| Nicotinic Acid | Precursor for 2-chloronicotinic acid | 5 - 15 | Widely available commodity chemical. |
| 2-Chloro-3-methylpyridine | Precursor for 2-chloronicotinic acid | 20 - 50 | More specialized starting material. |
| 2-Aminonicotinic Acid | Precursor for 2-bromo- and 2-fluoronicotinic acid | 50 - 150 | Key intermediate for Sandmeyer and Balz-Schiemann reactions. |
Table 2: Comparative Overview of Large-Scale Synthesis Routes
| Halonicotinate | Primary Synthetic Route | Key Reagents | Reported Yields | Key Cost Considerations |
| 2-Chloronicotinate | Oxidation of 2-chloro-3-methylpyridine | Oxidizing agents (e.g., O₂, catalysts) | 75-94% | Cost of starting material and catalyst. |
| Chlorination of Nicotinic Acid N-Oxide | POCl₃/PCl₅ or safer alternatives | 85-95% | Reagent cost and waste disposal, especially for traditional methods. | |
| 2-Bromonicotinate | Sandmeyer Reaction of 2-Aminonicotinic Acid | NaNO₂, HBr, CuBr | 60-85% (variable) | Cost of 2-aminonicotinic acid, copper catalyst, and yield variability. |
| 2-Fluoronicotinate | Balz-Schiemann Reaction of 2-Aminonicotinic Acid | NaNO₂, HBF₄ | 50-80% (variable) | Cost of 2-aminonicotinic acid and fluorinating agent (HBF₄), process safety. |
| Halogen Exchange (Halex) | KF, phase-transfer catalyst | 70-90% (variable) | Cost of the starting halonicotinate and specialized reagents, harsh reaction conditions. |
Experimental Protocols
Detailed experimental protocols for the synthesis of halonicotinates are extensive and proprietary for large-scale industrial processes. However, the following provides a general overview of the key experimental steps for the primary synthetic routes discussed.
General Protocol for Sandmeyer Bromination of 2-Aminonicotinic Acid
-
Diazotization: 2-Aminonicotinic acid is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is stirred and may be gently warmed to facilitate the decomposition of the diazonium salt and the formation of 2-bromonicotinic acid.
-
Work-up and Isolation: The reaction mixture is typically neutralized and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography.
General Protocol for Balz-Schiemann Fluorination of 2-Aminonicotinic Acid
-
Diazotization and Precipitation: 2-Aminonicotinic acid is diazotized in a similar manner to the Sandmeyer reaction, but in the presence of fluoroboric acid. The resulting diazonium tetrafluoroborate salt is often insoluble and precipitates from the reaction mixture.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is carefully heated, either neat or in an inert solvent, to induce decomposition, which liberates nitrogen gas and boron trifluoride, yielding the 2-fluoronicotinic acid.
-
Work-up and Isolation: The crude product is isolated and purified, often by extraction and crystallization.
General Protocol for Esterification (Fischer Esterification)
-
Reaction Setup: The 2-halonicotinic acid is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol). A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Work-up and Isolation: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with an aqueous basic solution to remove any unreacted acid. The organic layer is then dried and the solvent is evaporated to yield the crude ester, which may be further purified by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed in this guide.
Caption: Synthetic routes to 2-chloronicotinate esters.
Caption: Synthesis of 2-bromo- and 2-fluoronicotinates.
Caption: Halogen exchange (Halex) route to 2-fluoronicotinates.
Conclusion
In the large-scale synthesis of halonicotinates, a clear trade-off exists between cost, reactivity, and the complexity of the synthetic process.
-
2-Chloronicotinates represent the most cost-effective option due to well-established, high-yielding synthetic routes from inexpensive starting materials.
-
2-Bromonicotinates offer a middle ground, providing enhanced reactivity for subsequent transformations at a moderate cost, with the Sandmeyer reaction being the primary, albeit sometimes variable, synthetic route.
-
2-Fluoronicotinates are the most expensive to produce, reflecting the specialized reagents and challenging reaction conditions required for fluorination. However, their unique properties often justify the higher cost in high-value applications like pharmaceuticals.
For drug development professionals, the choice of halonicotinate will ultimately depend on the specific requirements of the target molecule, the desired reactivity profile, and the overall budget of the project. While this guide provides a comparative overview, a thorough cost-of-goods-sold (COGS) analysis for a specific, optimized industrial process is recommended for making final manufacturing decisions.
References
Spectroscopic Characterization of Methyl 6-chloro-5-hydroxynicotinate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of synthetic compounds is a critical step in chemical and pharmaceutical research. This guide provides a comparative analysis of the spectroscopic data for "Methyl 6-chloro-5-hydroxynicotinate" and its derivatives. By presenting experimental and predicted data for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a valuable resource for the unambiguous identification and characterization of this important class of molecules. Detailed experimental protocols are also provided to ensure reproducible results.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its common derivatives: Methyl 6-chloro-5-methoxynicotinate and Methyl 6-chloro-5-nitronicotinate. This comparative layout highlights the influence of the substituent at the C5 position on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm) - H2 | δ (ppm) - H4 | δ (ppm) - OCH₃ (ester) | δ (ppm) - Other |
| This compound | 8.48 (d) | 7.84 (d) | 3.93 (s) | 10.32 (bs, 1H, -OH) |
| Methyl 6-chloro-5-methoxynicotinate (Predicted) | ~8.4 | ~7.8 | ~3.9 | ~4.0 (s, 3H, -OCH₃) |
| Methyl 6-chloro-5-nitronicotinate (Predicted) | ~8.9 | ~8.3 | ~4.0 | - |
Note: Predicted values are based on the analysis of substituent effects on aromatic systems.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) (Predicted)
| Compound | δ (ppm) - C2 | δ (ppm) - C3 | δ (ppm) - C4 | δ (ppm) - C5 | δ (ppm) - C6 | δ (ppm) - C=O | δ (ppm) - OCH₃ (ester) | δ (ppm) - Other |
| This compound | ~145 | ~125 | ~138 | ~150 | ~148 | ~165 | ~53 | - |
| Methyl 6-chloro-5-methoxynicotinate | ~146 | ~123 | ~139 | ~155 | ~147 | ~165 | ~53 | ~57 (-OCH₃) |
| Methyl 6-chloro-5-nitronicotinate | ~148 | ~128 | ~135 | ~158 | ~150 | ~164 | ~54 | - |
Note: Predicted values are based on established increments for substituents on a pyridine ring.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν (C=O) | ν (C=C, C=N) | ν (O-H) / ν (NO₂) | ν (C-O) | ν (C-Cl) |
| This compound (Predicted) | ~1725 | ~1600, ~1570 | ~3400 (broad) | ~1250 | ~780 |
| Methyl 6-chloro-5-methoxynicotinate (Predicted) | ~1730 | ~1590, ~1560 | - | ~1260, ~1030 | ~780 |
| Methyl 6-chloro-5-nitronicotinate (Predicted) | ~1735 | ~1580, ~1550 | ~1530, ~1350 (asymm. & symm.) | ~1270 | ~780 |
Note: Predicted values are based on typical absorption ranges for the respective functional groups.
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₇H₆ClNO₃ | 187.58 | 187/189 (3:1) | 156/158 ([M-OCH₃]⁺), 128/130 ([M-COOCH₃]⁺) |
| Methyl 6-chloro-5-methoxynicotinate | C₈H₈ClNO₃ | 201.61 | 201/203 (3:1) | 170/172 ([M-OCH₃]⁺), 142/144 ([M-COOCH₃]⁺) |
| Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ | 216.58 | 216/218 (3:1) | 185/187 ([M-OCH₃]⁺), 157/159 ([M-COOCH₃]⁺), 170/172 ([M-NO₂]⁺) |
Experimental Protocols
To ensure the acquisition of high-quality and comparable data, the following standardized experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
Data Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample compartment (or the KBr pellet matrix) prior to running the sample spectrum.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern for chlorine-containing compounds (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes). Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural confirmation.
Visualizations
The following diagrams illustrate the synthetic workflow for this compound and the logical process for its spectroscopic confirmation.
Synthesis of this compound.
Spectroscopic confirmation workflow.
Validated Applications of Methyl 6-chloro-5-hydroxynicotinate: A Comparative Analysis for Drug Development Professionals
Initial investigations into the peer-reviewed literature reveal that "Methyl 6-chloro-5-hydroxynicotinate" is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, rather than a compound with direct, validated biological applications. As such, a direct comparison of its performance against alternatives for a specific use-case is not feasible based on current scientific publications.
While no dedicated studies validating the use of this compound as a standalone therapeutic or research agent were identified, its role as a precursor is documented in patent literature. For instance, it has been described as an intermediate in the synthesis of novel heteroaryl imidazoles and triazoles, which have been investigated as gamma-secretase modulators with potential applications in Alzheimer's disease research.[1] Further patent documents also outline its use in the creation of other complex chemical entities. Chemical suppliers list the compound as a building block for chemical synthesis.[2]
Given the absence of peer-reviewed studies on the direct application of "this compound," this guide will instead focus on a closely related and more extensively researched area: the validated cardioprotective effects of derivatives of 5-hydroxynicotinic acid . This will allow for a comparative analysis based on available experimental data, as per the original request.
Comparative Analysis of 5-Hydroxynicotinic Acid Derivatives in Cardioprotection
Recent studies have highlighted the potential of 5-hydroxynicotinic acid derivatives in mitigating cardiac damage, particularly in models of doxorubicin-induced cardiomyopathy and ischemia/reperfusion injury. This section will compare the performance of two such derivatives, SSC-77 and SSC-497, based on published experimental data.
Data Presentation: Cardioprotective Effects of SSC-77 and SSC-497
| Parameter | Control Group | SSC-77 | SSC-497 | Reference |
| Doxorubicin-Induced Diastolic Dysfunction | ||||
| Diastolic Dysfunction Coefficient (r.u.) | 8.3 ± 0.1 | 2.1 ± 0.2 | 3.3 ± 0.1 | [1] |
| Ischemia/Reperfusion Injury | ||||
| Reduction in KFK-MB marker damage (%) | - | 47% | 39% | |
| Reduction in LDH marker damage (%) | - | 21.8% | 19.6% |
Experimental Protocols
The following are summarized methodologies from the key studies investigating the cardioprotective effects of SSC-77 and SSC-497.
1. Doxorubicin-Induced Cardiomyopathy Model:
-
Animal Model: Rats were administered doxorubicin (20 mg/kg, intraperitoneally) for 48 hours to induce cardiac pathology.
-
Treatment: SSC-77 (27.6 mg/kg/day) and SSC-497 (58.1 mg/kg/day) were administered to the respective treatment groups.
-
Assessment: The functional test with high-frequency stimulation (480 bpm) was used to assess diastolic dysfunction, quantified by the diastolic dysfunction coefficient (StТTI).[3]
2. Ischemia/Reperfusion Injury Model:
-
Model: An isolated rat heart model was used to study myocardial resistance to ischemia/reperfusion injury (hypo-reperfusion model).
-
Treatment: SSC-77 (10âˆ'6 mol/l) and SSC-497 (10âˆ'6 mol/l) were introduced to the perfusate.
-
Assessment: Left ventricle pressure was recorded to assess contractility. The levels of creatine phosphokinase (KFK-MB) and lactate dehydrogenase (LDH) in the perfusate were measured to evaluate myocardial damage. Lipid peroxidation was assessed by measuring malondialdehyde (MDA) and diene conjugates (DC).[3]
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the experimental processes and proposed mechanisms, the following diagrams are provided.
Caption: Workflow for assessing cardioprotective effects in a doxorubicin-induced cardiomyopathy model.
Caption: Experimental workflow for the ischemia/reperfusion injury model.
Caption: Proposed mechanism of cardioprotection by inhibiting free radical reactions.
References
Safety Operating Guide
Proper Disposal of Methyl 6-chloro-5-hydroxynicotinate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 6-chloro-5-hydroxynicotinate, ensuring compliance and minimizing risk.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing, such as a lab coat. | Protects skin from accidental spills. |
| Respiratory | Use only in a well-ventilated area.[1][2] If dust or aerosols may be generated, use a NIOSH-approved respirator. | Avoid inhalation of dust or fumes.[1][2] |
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[2]
II. Spill Management
In the event of a spill, follow these procedures to mitigate hazards:
-
Evacuate : Clear the area of all non-essential personnel.
-
Ventilate : Ensure adequate ventilation in the spill area.
-
Contain : Prevent further leakage or spillage. Keep the chemical away from drains and water courses.[2]
-
Absorb : For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, sweep up the material.[1][2]
-
Collect : Carefully place the absorbed or swept-up material into a suitable, labeled container for disposal.[1]
-
Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[2]
-
Dispose : Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.[2]
III. Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination. Do not discharge this chemical into sewer systems, surface water, or ground water.[1][3]
Step 1: Waste Classification
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Step 2: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly labeled waste container.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Step 3: Professional Disposal
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Engage a Licensed Contractor : Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Documentation : Maintain all necessary documentation, including waste manifests, as required by regulatory authorities.
Contaminated Packaging Disposal
Empty containers should be handled as hazardous waste. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or incinerated if made of combustible materials.[3]
IV. Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 6-chloro-5-hydroxynicotinate
This guide provides crucial safety, handling, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with Methyl 6-chloro-5-hydroxynicotinate. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, information from safety data sheets (SDS) for this and structurally similar compounds indicates risks of skin and eye irritation. The following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][2][3] A face shield may be necessary for activities with a high splash potential.[1][4] | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] A laboratory coat, impervious clothing, or a chemical-resistant apron must be worn.[1][5] | To prevent skin contact which may lead to irritation.[1] Contaminated clothing should be removed immediately and washed before reuse.[5][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended when working in poorly ventilated areas or when dust or aerosols may be generated.[1][3] Options range from N95 particle respirators to self-contained breathing apparatus for higher concentrations.[1][3] | To protect against inhalation of dust or vapors that may cause respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic approach is essential for minimizing the risk of exposure during the handling of this compound. The following workflow outlines the key steps for safe operational procedure.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][5][7]
-
Before use, inspect all PPE for any signs of damage, such as tears or punctures in gloves.[1]
-
-
Handling the Chemical :
-
Post-Handling and Decontamination :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Collection and Disposal Workflow
Experimental Protocol: Step-by-Step Disposal Procedure
-
Waste Segregation and Collection :
-
Collect surplus and non-recyclable solutions and solids in a designated, properly labeled, and sealed container for chemical waste.[1]
-
Contaminated materials, such as gloves and paper towels, should also be collected in a labeled container.
-
-
Disposal Method :
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]
-
Do not allow the product to enter drains or sewer systems.[1][3][8][9]
-
Dispose of the container and its contents in accordance with all local, state, and federal regulations.[6][7]
-
-
Contaminated Packaging :
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
